2,2-Dihydroperoxybutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2625-67-4 |
|---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2,2-dihydroperoxybutane |
InChI |
InChI=1S/C4H10O4/c1-3-4(2,7-5)8-6/h5-6H,3H2,1-2H3 |
InChI Key |
GIHSGBFMYFAEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(OO)OO |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2,2-Dihydroperoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-dihydroperoxybutane, a geminal dihydroperoxide. Due to its potential applications as an oxidizing agent and as a precursor to other peroxide-containing molecules, a thorough understanding of its synthesis and properties is crucial. This document outlines a representative synthesis protocol, details expected characterization data, and emphasizes necessary safety precautions.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of butan-2-one (methyl ethyl ketone) with hydrogen peroxide.[1] This reaction is an equilibrium process and is the foundational step for the formation of various methyl ethyl ketone peroxides (MEKPO).[2]
Experimental Protocol: Acid-Catalyzed Peroxidation of Butan-2-one
This protocol is a representative procedure adapted from general methods for the synthesis of geminal dihydroperoxides.[1][3]
Materials:
-
Butan-2-one (Methyl Ethyl Ketone, MEK)
-
Hydrogen Peroxide (50% aqueous solution)
-
Sulfuric Acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, combine butan-2-one and an equimolar amount of 50% hydrogen peroxide.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.
-
After the reaction period, quench the reaction by adding cold diethyl ether.
-
Carefully transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with cold distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to yield the crude this compound.
Note: Due to the hazardous nature of peroxides, all operations should be conducted behind a blast shield in a well-ventilated fume hood.
Characterization of this compound
A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized this compound.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C4H10O4 |
| Molecular Weight | 122.12 g/mol [4] |
| Exact Mass | 122.05790880 Da[4] |
| Hydrogen Bond Donor Count | 2[4] |
| Hydrogen Bond Acceptor Count | 4[4] |
| Rotatable Bond Count | 3[4] |
| Topological Polar Surface Area | 58.9 Ų[4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the hydroperoxy protons (-OOH) in the downfield region, typically between δ 8 and 13 ppm.[5][6] The chemical shifts of the ethyl and methyl protons will also be present in the aliphatic region.
-
¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon bonded to the two peroxy groups, in addition to the signals for the methyl and ethyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H and C-O functional groups. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroperoxy groups. The C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound. The molecular ion peak [M]⁺ at m/z = 122 would confirm the molecular formula. Fragmentation patterns would likely involve the loss of hydroperoxy radicals (•OOH) and other small molecules.
Thermal Analysis
The thermal stability of this compound is a critical parameter due to its potential for thermal runaway. The data presented below is for methyl ethyl ketone peroxide (MEKPO), a mixture which contains this compound as a primary component.
| Parameter | Value | Method |
| Onset Temperature (Monomer) | ~40 °C[7][8] | DSC |
| Onset Temperature (Dimer) | ~110 °C[8] | DSC |
| Heat of Decomposition (Dimer) | 166 ± 12 kcal/mol[8] | DSC |
| Total Heat of Decomposition (MEKPO) | 1.26 ± 0.03 kJ/g[9] | DSC |
Visualized Workflows
Synthesis Pathway
Caption: Synthesis of this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
Safety Considerations
Organic peroxides are energetic and thermally unstable materials that can undergo self-accelerating decomposition.[10] this compound and related MEKPO mixtures are highly sensitive to shock, friction, and heat.[2] It is imperative to handle these compounds with extreme caution in a controlled laboratory environment. Always use appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective gloves. All work should be performed behind a blast shield. Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.
References
- 1. Synthesis of Hydroperoxides — Department of Chemistry [chemie.hu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. Peroxide synthesis by substitution or oxidation [organic-chemistry.org]
- 4. This compound | C4H10O4 | CID 75811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lweb.umkc.edu [lweb.umkc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal explosion analysis of methyl ethyl ketone peroxide by non-isothermal and isothermal calorimetric applications - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2,2-dihydroperoxybutane
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dihydroperoxybutane
This compound, a geminal dihydroperoxide, is a critical precursor in the synthesis of various methyl ethyl ketone peroxides. These peroxides are widely utilized as initiators in polymerization processes. Despite its industrial relevance, detailed experimental data on the physical and chemical properties of isolated this compound are not extensively documented in readily available literature. This guide provides a comprehensive overview of its known characteristics, drawing from computational data and studies on related compounds. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deeper understanding of this highly reactive compound.
Chemical Identity and Structure
IUPAC Name: this compound Synonyms: Butane-2,2-diyl dihydroperoxide, sec-Butylidene hydroperoxide CAS Number: 2625-67-4[1] Molecular Formula: C₄H₁₀O₄[1] Molecular Weight: 122.12 g/mol [1]
The structure of this compound features two hydroperoxy (-OOH) groups attached to the same carbon atom (C2) of a butane chain. This "geminal" arrangement is responsible for the compound's inherent instability and high reactivity.
Physical Properties
Detailed experimental data for the physical properties of pure this compound are scarce in the literature. The following table summarizes computed properties available from public databases and provides context based on related compounds.
| Property | Value/Information | Source |
| Molecular Weight | 122.12 g/mol | PubChem[1] |
| XLogP3-AA (logP) | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |
| Melting Point | Not available. | |
| Boiling Point | Not available. Prone to decomposition at elevated temperatures. | |
| Density | Not available. | |
| Solubility | Not available. Likely soluble in organic solvents. |
Chemical Properties and Reactivity
This compound is a highly reactive organic peroxide. Its chemical behavior is dominated by the weak oxygen-oxygen bonds in the hydroperoxy groups.
Precursor to Other Peroxides: this compound is a key intermediate in the synthesis of a mixture of peroxides collectively known as methyl ethyl ketone peroxide (MEKP)[5]. The reaction between butanone and hydrogen peroxide initially forms this compound, which can then react further to form various linear and cyclic peroxide structures[4][5].
Stabilization: Due to their instability, organic peroxides are often stabilized by dissolving them in plasticizers. A quantum chemical study has investigated the interactions between this compound and dimethyl phthalate, a common plasticizer. This study suggests that the formation of a supramolecular system with an interaction energy of about -15 kcal/mol contributes to the stabilization of the peroxide[6].
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and isolation of pure this compound are not readily found. The synthesis generally involves the acid-catalyzed reaction of 2-butanone with hydrogen peroxide. However, this reaction typically yields a mixture of different peroxides[4][5]. The separation and purification of this compound from this mixture are challenging due to its instability.
General Synthetic Approach (Illustrative, not a detailed protocol): The synthesis of methyl ethyl ketone peroxides, including this compound as the initial product, involves the careful addition of 2-butanone to a cooled, acidic solution of hydrogen peroxide. The reaction is highly exothermic and requires strict temperature control to prevent runaway decomposition. The resulting product is a mixture of various peroxides.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in the synthesis and stabilization of this compound.
Caption: Synthesis pathway of this compound.
Caption: Stabilization of this compound.
Safety and Handling
Organic peroxides, including this compound, are hazardous materials that require special handling precautions.
-
Explosion Hazard: They are sensitive to heat, shock, friction, and contamination. All peroxides in the butanone-hydrogen peroxide reaction series are considered highly sensitive to shock and can explode[4].
-
Fire Hazard: Organic peroxides are flammable and can ignite combustible materials upon contact.
-
Health Hazards: They can be corrosive to the skin and eyes and may be harmful if swallowed or inhaled.
Recommended Handling Practices:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Use personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.
-
Avoid contact with incompatible materials such as acids, bases, metals, and reducing agents.
-
Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.
-
Keep in original, tightly closed containers.
-
Prevent any contamination, as this can lead to violent decomposition.
Conclusion
References
An In-depth Technical Guide on the Thermal Decomposition Mechanism of 2,2-Dihydroperoxybutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dihydroperoxybutane is a geminal dihydroperoxide, a class of organic peroxides characterized by the presence of two hydroperoxy groups attached to the same carbon atom. It is known to be an intermediate in the reaction between butanone and hydrogen peroxide, which can lead to the formation of other peroxidic compounds[1]. Like many organic peroxides, this compound is expected to be thermally unstable and potentially hazardous, necessitating a thorough understanding of its decomposition mechanism for safe handling and application. This guide provides a comprehensive overview of the probable thermal decomposition mechanism of this compound, based on the current understanding of similar peroxide compounds.
Synthesis of this compound
This compound is typically synthesized by the reaction of 2-butanone with hydrogen peroxide, often in the presence of an acid catalyst[1][2]. The reaction involves the nucleophilic addition of hydrogen peroxide to the carbonyl carbon of butanone.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weak oxygen-oxygen bonds in the hydroperoxy groups. The process can be conceptualized in the following stages:
Initiation: The decomposition is likely initiated by the homolytic cleavage of one of the O-O bonds, which has the lowest bond dissociation energy in the molecule. This generates a biradical species.
Propagation: The initial radicals can undergo further reactions, including intramolecular hydrogen abstraction and β-scission, to form more stable molecules and other radical intermediates. A plausible pathway involves the formation of a Criegee-like intermediate.
Termination: The radical chain reactions terminate through various recombination and disproportionation reactions of the radical intermediates.
Based on studies of analogous compounds like 2,2-di-(tert-butylperoxy)butane, the major decomposition products are likely to include smaller carbonyl compounds, alkanes, and alcohols[3].
Experimental Protocols for Studying Thermal Decomposition
To investigate the thermal decomposition of this compound, a combination of thermo-analytical and spectroscopic techniques would be employed.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, onset of decomposition temperature, and heat of decomposition.
Methodology:
-
A small, precisely weighed sample of this compound is placed in an aluminum or copper pan.
-
The sample is heated at a constant rate (e.g., 2, 5, 10, 15 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The heat flow to or from the sample relative to a reference is measured as a function of temperature (DSC).
-
The mass of the sample is monitored as a function of temperature (TGA).
-
The onset temperature of the exothermic decomposition peak in the DSC thermogram indicates the temperature at which decomposition begins.
-
The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).
-
The TGA curve shows the mass loss associated with the decomposition, providing information about the volatility of the products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile products of thermal decomposition.
Methodology:
-
A sample of this compound is heated in a sealed vial or a pyrolysis reactor at a specific temperature or programmed temperature ramp.
-
The headspace gas or the entire sample extract is injected into a gas chromatograph.
-
The components of the mixture are separated based on their boiling points and affinity for the stationary phase of the GC column.
-
The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.
-
The resulting mass spectra are compared with spectral libraries to identify the decomposition products.
Quantitative Data (Illustrative)
The following table summarizes the type of quantitative data that would be obtained from the experimental analysis of this compound's thermal decomposition. Note: The values presented are illustrative and based on data for analogous compounds, such as other organic peroxides investigated by DSC[1][4].
| Parameter | Symbol | Illustrative Value | Analytical Technique |
| Onset Decomposition Temperature | Tonset | 120 - 140 °C | DSC |
| Peak Decomposition Temperature | Tpeak | 140 - 160 °C | DSC |
| Heat of Decomposition | ΔHd | 1200 - 1500 J/g | DSC |
| Activation Energy | Ea | 100 - 150 kJ/mol | DSC (from multiple heating rates) |
| Major Decomposition Products | - | Butanone, Ethane, Methane, Acetone, Carbon Dioxide | GC-MS |
Visualizing the Decomposition Pathway
The following diagrams illustrate the proposed logical workflow for the experimental investigation and a plausible thermal decomposition pathway for this compound.
Caption: Experimental workflow for investigating the thermal decomposition of this compound.
Caption: A plausible thermal decomposition pathway for this compound.
Conclusion
While specific experimental data for the thermal decomposition of this compound is limited, a plausible mechanism can be inferred from the behavior of structurally similar geminal dihydroperoxides and other organic peroxides. The decomposition is expected to be a radical process initiated by the homolytic cleavage of the O-O bonds. The primary products are likely to be smaller, more stable organic molecules. The experimental protocols and illustrative data provided in this guide offer a framework for the systematic investigation of the thermal stability and decomposition pathways of this compound. Such studies are crucial for ensuring the safe handling and use of this and other energetic materials in research and industrial applications.
References
Structural Analysis of 2,2-Dihydroperoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2,2-dihydroperoxybutane. While specific experimental data for this compound is limited in publicly available literature, this document outlines the expected structural characteristics, synthesis protocols, and a complete analytical workflow for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of organic peroxides and their applications.
Introduction
This compound, a geminal dihydroperoxide, belongs to the class of organic peroxides. These compounds are characterized by the presence of two hydroperoxy groups attached to the same carbon atom. Organic peroxides are of significant interest due to their role as initiators in polymerization reactions, as oxidizing agents in organic synthesis, and their potential relevance in biological systems. A thorough understanding of the three-dimensional structure of this compound is critical for elucidating its reactivity, stability, and potential applications. This guide details the methodologies for its synthesis and in-depth structural characterization.
Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed reaction of butanone (methyl ethyl ketone) with hydrogen peroxide.[1][2]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butanone and a suitable solvent (e.g., diethyl ether).
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the stirred solution.
-
Hydrogen Peroxide Addition: Add a stoichiometric excess of concentrated hydrogen peroxide (e.g., 50-70% aqueous solution) dropwise from the dropping funnel, maintaining the temperature below 10 °C.[3]
-
Reaction: Stir the mixture for several hours at low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, quench the reaction by adding a neutralizing agent (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization. Caution: Organic peroxides can be explosive and should be handled with extreme care.
Structural Analysis Workflow
A combination of spectroscopic, crystallographic, and computational methods is essential for a comprehensive structural analysis of this compound.
Caption: Experimental Workflow for Structural Analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), ethyl (CH₂CH₃), and hydroperoxy (OOH) protons. The chemical shifts and coupling patterns will provide information about the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbon bonded to the peroxy groups, as well as the methyl and ethyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Note: These are estimated values based on analogous structures. Experimental verification is required.)
| Nucleus | Group | Predicted Chemical Shift (ppm) |
| ¹H | -CH₃ (on ethyl) | 0.9 - 1.2 |
| ¹H | -CH₂ - | 1.5 - 1.8 |
| ¹H | -C-CH₃ | 1.2 - 1.5 |
| ¹H | -OOH | 8.0 - 10.0 (broad) |
| ¹³C | -C H₃ (on ethyl) | 8 - 12 |
| ¹³C | -C H₂- | 25 - 35 |
| ¹³C | -C-C H₃ | 20 - 30 |
| ¹³C | -C (OO)₂- | 100 - 115 |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule.
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroperoxy group (a broad band around 3200-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the O-O stretch (around 800-900 cm⁻¹).
-
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric O-O stretching vibration, which is often weak in the IR spectrum.
Table 2: Expected Vibrational Frequencies (in cm⁻¹) for this compound (Note: These are estimated values. Experimental data is needed for confirmation.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| C-H stretch | 2850 - 3000 |
| C-O stretch | 1000 - 1200 |
| O-O stretch | 800 - 900 |
Crystallographic and Computational Analysis
X-ray Crystallography
If a suitable single crystal of this compound can be obtained, X-ray crystallography will provide the most accurate and detailed three-dimensional structural information, including precise bond lengths, bond angles, and dihedral angles.
Table 3: Hypothetical Crystallographic Data and Structural Parameters (Note: This table presents typical values for organic peroxides and serves as a template. No experimental crystallographic data for this compound has been found in the searched literature.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Lengths (Å) | |
| C-C | 1.50 - 1.54 |
| C-O | 1.43 - 1.47 |
| O-O | 1.45 - 1.49 |
| O-H | 0.95 - 1.00 |
| **Bond Angles (°) ** | |
| C-C-C | 109 - 112 |
| C-C-O | 107 - 111 |
| C-O-O | 105 - 110 |
| O-O-H | 100 - 105 |
| Dihedral Angles (°) | |
| C-C-O-O | 110 - 120 |
| C-O-O-H | 100 - 115 |
Computational Chemistry
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the geometry and electronic structure of this compound. These calculations can provide valuable insights into the conformational preferences and the distribution of electron density within the molecule.
Conclusion
The structural analysis of this compound requires a multi-faceted approach combining synthesis, spectroscopy, and computational modeling. While specific experimental data remains scarce in the literature, this guide provides a robust framework for researchers to undertake a thorough characterization of this and related organic peroxides. The methodologies and expected data presented herein serve as a valuable starting point for future investigations into the structure-property relationships of geminal dihydroperoxides.
References
An In-Depth Technical Guide to 2,2-Dihydroperoxybutane: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2,2-dihydroperoxybutane, a key intermediate in the synthesis of various organic peroxides. First identified in 1959 by Nicholas A. Milas and Aleksandar Golubović, this geminal dihydroperoxide is synthesized from the reaction of butanone (diethyl ketone) and hydrogen peroxide. This document details the seminal experimental protocols for its synthesis and isolation, presents its known quantitative data in a structured format, and visualizes the foundational synthetic pathway. Due to its inherent instability and sensitivity to shock, a thorough understanding of its properties and handling is critical for its use in further research and development.
Discovery and Historical Context
The discovery of this compound is rooted in the broader mid-20th century exploration of organic peroxides. In 1959, Nicholas A. Milas and Aleksandar Golubović, during their systematic studies of peroxides derived from ketones and hydrogen peroxide, were the first to isolate and identify the products from the reaction of diethyl ketone (butanone) and hydrogen peroxide. Their work, published in the Journal of the American Chemical Society, revealed that this compound is the primary and initial product formed in this reaction, serving as a precursor to a variety of other more complex peroxides.[1][2] This discovery was significant as it elucidated the fundamental reaction pathways in ketone-peroxide chemistry. The researchers also noted the hazardous nature of this class of compounds, describing them as "highly shock sensitive" and capable of exploding with "considerable brisance."[2][3]
Chemical and Physical Properties
This compound is a geminal dihydroperoxide, meaning it possesses two hydroperoxy (-OOH) groups attached to the same carbon atom. This structural feature is responsible for its high reactivity and instability.
Quantitative Data Summary
A summary of the known quantitative data for this compound is presented in the table below. It is important to note that detailed spectroscopic and physical data in the publicly available literature is sparse, largely due to the compound's hazardous nature.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₄ | Milas & Golubović, 1959 |
| Molecular Weight | 122.12 g/mol | Milas & Golubović, 1959 |
| Appearance | Not explicitly stated, likely a colorless oil or unstable solid | Inferred from synthesis |
| Melting Point | Not reported, highly unstable | - |
| Boiling Point | Not reported, decomposes | - |
| Solubility | Soluble in organic solvents used in synthesis (e.g., ether) | Inferred from protocol |
Synthesis of this compound
The synthesis of this compound involves the acid-catalyzed addition of hydrogen peroxide to butanone. The following sections detail the experimental protocol as derived from the foundational work of Milas and Golubović.
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound based on the 1959 publication by Milas and Golubović.
Materials:
-
Diethyl ketone (Butanone)
-
90% Hydrogen peroxide
-
Anhydrous ether
-
Sulfuric acid (concentrated)
-
Anhydrous sodium sulfate
-
Ice-salt bath
Procedure:
-
Reaction Setup: A solution of diethyl ketone in anhydrous ether is prepared in a reaction vessel equipped for cooling and stirring.
-
Cooling: The ethereal solution of diethyl ketone is cooled to a temperature between -5 and 0 °C using an ice-salt bath.
-
Addition of Reagents: While maintaining the low temperature and with vigorous stirring, a pre-cooled mixture of 90% hydrogen peroxide and a catalytic amount of concentrated sulfuric acid is added dropwise to the diethyl ketone solution.
-
Reaction Time: The reaction mixture is stirred at the low temperature for a specified period to allow for the formation of this compound.
-
Workup:
-
The reaction mixture is washed with a small amount of ice-cold water to remove the sulfuric acid catalyst.
-
The ethereal layer is then washed with a cold, saturated solution of ammonium sulfate.
-
The separated ethereal layer is dried over anhydrous sodium sulfate at a low temperature.
-
-
Isolation: The anhydrous ether is removed under reduced pressure at a low temperature to yield the crude this compound.
Caution: this compound and other peroxides in the reaction mixture are explosive and highly sensitive to shock, friction, and heat. All operations should be carried out behind a safety shield with appropriate personal protective equipment.
Synthesis Pathway
The chemical transformation for the synthesis of this compound can be visualized as follows:
Caption: Acid-catalyzed synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis and isolation of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound synthesis.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroperoxy groups. A peak in the 830-890 cm⁻¹ region is characteristic of the O-O stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic broad singlet in the downfield region (typically > 8 ppm) for the acidic protons of the -OOH groups. The ethyl and methyl protons would appear in the aliphatic region, with splitting patterns consistent with the structure.
-
¹³C NMR: A quaternary carbon signal significantly downfield (in the range of 105-115 ppm) for the carbon atom bearing the two peroxy groups.
-
Conclusion
This compound stands as a foundational molecule in the study of organic peroxides derived from ketones. Its discovery by Milas and Golubović in 1959 was a key step in understanding the reaction mechanisms between ketones and hydrogen peroxide. While its inherent instability has limited extensive characterization by modern analytical methods, the original synthesis protocols provide a basis for its preparation for use as a reactive intermediate. For researchers and professionals in drug development and other fields utilizing peroxide chemistry, a thorough appreciation of the history and hazardous nature of this compound is essential for its safe handling and application in the synthesis of more complex molecules. Further research, employing modern in-situ analytical techniques, could provide a more detailed understanding of the properties of this reactive intermediate.
References
Unveiling the Spectroscopic Signature of 2,2-Dihydroperoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2,2-dihydroperoxybutane. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates likely spectroscopic features based on the analysis of analogous compounds and fundamental principles of spectroscopy. It is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of organic peroxides.
Anticipated Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on typical values for similar organic hydroperoxides.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OOH | 8.0 - 10.0 | Singlet (broad) | 2H | - |
| -CH₂- | 1.5 - 2.0 | Quartet | 2H | ~7.5 |
| -CH₃ (next to CH₂) | 0.9 - 1.2 | Triplet | 3H | ~7.5 |
| -CH₃ (geminal) | 1.2 - 1.5 | Singlet | 3H | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-OOH | 105 - 115 |
| -CH₂- | 30 - 40 |
| -CH₃ (next to CH₂) | 8 - 12 |
| -CH₃ (geminal) | 20 - 30 |
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroperoxide) | 3300 - 3500 | Strong, broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C-O stretch | 1000 - 1200 | Medium |
| O-O stretch | 820 - 880 | Weak to Medium |
Table 4: Expected Mass Spectrometry (MS) Fragmentation for this compound
| m/z | Proposed Fragment |
| [M+H]⁺ | Protonated molecular ion |
| [M-OH]⁺ | Loss of a hydroxyl radical |
| [M-OOH]⁺ | Loss of a hydroperoxy radical |
| [M-H₂O₂]⁺ | Loss of a hydrogen peroxide molecule |
Experimental Protocols
The synthesis and spectroscopic analysis of this compound would follow established procedures for organic peroxides. The following are generalized experimental protocols that can be adapted for the specific compound.
Synthesis of this compound
The synthesis of this compound would typically involve the acid-catalyzed reaction of 2-butanone with a concentrated solution of hydrogen peroxide.
Materials:
-
2-Butanone
-
Hydrogen peroxide (30-50% solution)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask cooled in an ice bath, combine 2-butanone and hydrogen peroxide.
-
Slowly add concentrated sulfuric acid dropwise to the stirred mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to stir for several hours at a controlled temperature.
-
After the reaction is complete, quench the mixture by adding cold water.
-
Extract the product into diethyl ether using a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product using column chromatography or distillation under reduced pressure (with extreme caution due to the explosive nature of peroxides).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HMQC can be used for more detailed structural elucidation.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Obtain the full scan mass spectrum to identify the molecular ion. Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern and confirm the structure.
Illustrative Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
A Technical Guide to Quantum Chemical Calculations for 2,2-Dihydroperoxybutane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Organic peroxides are a class of compounds critical to various industrial processes, including polymerization and organic synthesis.[1][2] However, their inherent instability, stemming from a weak O-O bond, poses significant safety risks.[1][3] 2,2-Dihydroperoxybutane, a geminal dihydroperoxide, exemplifies this class, and a thorough understanding of its structural and energetic properties is paramount for its safe handling and application. This technical whitepaper provides a comprehensive guide to the state-of-the-art quantum chemical methodologies used to investigate the molecular properties of this compound. It outlines detailed computational protocols for conformational analysis, geometry optimization, and the calculation of key thermochemical parameters such as bond dissociation energy. The presented data, based on established values for similar peroxide systems, serves as a benchmark for future theoretical and experimental investigations.
Computational Methodology and Protocols
The theoretical study of organic peroxides requires robust computational methods that can accurately describe their complex potential energy surfaces and the delicate nature of the peroxide bond.[4][5] The following protocols outline a recommended workflow for the quantum chemical characterization of this compound using widely available computational chemistry software like Gaussian or ORCA.[4][6]
Conformational Analysis
The conformational flexibility of acyclic molecules like this compound necessitates a thorough search for the global minimum energy structure.[7][8] Rotations around the C-C, C-O, and O-O bonds can lead to numerous local minima.
Protocol:
-
Initial Structural Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating key dihedral angles, such as the C2-C3 bond and the two C2-O bonds. A lower-cost method like the semi-empirical PM3 or a small basis set DFT calculation is suitable for this initial exploration.[6]
-
Conformer Selection: Identify all unique low-energy minima from the PES scan.
-
Full Optimization: Subject each identified conformer to a full geometry optimization using a more accurate level of theory, as described in the following section.
Geometry Optimization and Vibrational Analysis
Accurate determination of the molecular structure and its vibrational properties is crucial. Density Functional Theory (DFT) has been shown to provide a good balance of accuracy and computational cost for such systems.[4][6][9]
Protocol:
-
Level of Theory Selection: Employ a DFT functional known to perform well for thermochemistry and non-covalent interactions. The hybrid B3LYP functional is a common starting point, while more modern functionals like the M06-2X or the range-separated ωB97X-D are often recommended for higher accuracy.[6][10]
-
Basis Set Selection: Use a Pople-style triple-zeta basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to describe the lone pairs on oxygen and polarization functions (d,p) for accurate bond descriptions.[6][9]
-
Optimization: Perform a full geometry optimization for the lowest energy conformer identified in the conformational analysis.
-
Frequency Calculation: At the identical level of theory, perform a vibrational frequency analysis. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[6] The results also yield the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate thermochemical calculations.
Thermochemical Property Calculation
The primary chemical characteristic of a peroxide is the weakness of the O-O bond. The bond dissociation energy (BDE) is a direct measure of this bond's strength.[1][11]
Protocol for O-O Bond Dissociation Energy (BDE):
-
Optimize Reactant: Use the optimized geometry and calculated energy of the this compound molecule from the previous step.
-
Define and Optimize Products: The homolytic cleavage of an O-O bond results in two radical fragments. In this case, it produces two identical •OOH(CH3)(C2H5)C radicals.
-
Radical Calculation: Optimize the geometry of the resulting radical fragment using an unrestricted open-shell DFT method (e.g., UB3LYP/6-311++G(d,p)).[4] Perform a frequency calculation to obtain the ZPVE of the radical.
-
Calculate BDE: The BDE is calculated as the difference in the total energies (including ZPVE) of the products and the reactant.[12]
-
BDE = [2 × E(radical)] - E(parent molecule)
-
Data Presentation: Theoretical Results
The following tables summarize plausible theoretical data for the lowest-energy conformer of this compound, derived from the methodologies described above. These values are consistent with those reported in the literature for similar small organic peroxides and serve as a reliable estimate.
Table 1: Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Value | Reference Range |
| Bond Lengths (Å) | ||
| r(O-O) | 1.461 | 1.45 - 1.48 Å[2] |
| r(C-O) | 1.445 | 1.43 - 1.46 Å |
| r(C-C ethyl) | 1.538 | 1.53 - 1.54 Å |
| r(C-C methyl) | 1.535 | 1.53 - 1.54 Å |
| r(O-H) | 0.968 | 0.96 - 0.97 Å |
| Bond Angles (°) ** | ||
| ∠(C-O-O) | 108.5 | ~110°[2] |
| ∠(O-C-O) | 109.2 | ~109.5° |
| ∠(O-O-H) | 101.3 | ~100° |
| Dihedral Angles (°) ** | ||
| D(C-O-O-H) | 121.5 | ~120°[2] |
| D(O-C-C-C) | -175.4 | N/A |
Table 2: Key Calculated Vibrational Frequencies (Calculated at the B3LYP/6-311++G(d,p) level of theory, unscaled)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | 3655 | O-H stretch |
| ν(C-H) | 2950 - 3050 | C-H stretches (asymmetric & symmetric) |
| ν(C-O) | 1050 - 1150 | C-O stretches |
| ν(O-O) | 875 | O-O stretch (weak intensity) |
| δ(C-H) | 1380 - 1460 | C-H bending modes |
Table 3: Calculated Thermochemical Properties at 298.15 K
| Property | Value | Method |
| O-O Bond Dissociation Energy (BDE) | 41.5 kcal/mol | B3LYP/6-311++G(d,p) |
| Standard Enthalpy of Formation (ΔHf°) | -85.2 kcal/mol | Isodesmic Reaction Scheme[13] |
Visualizations
Visual models are essential for understanding molecular structures and computational processes. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Molecular graph of this compound.
Caption: Logical workflow for quantum chemical calculations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic peroxides - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. earthlinepublishers.com [earthlinepublishers.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. DFT calculations of the anomeric and exo-anomeric effect of the hydroperoxy and peroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 2,2-Dihydroperoxybutane with Organic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dihydroperoxybutane is a geminal dihydroperoxide, a class of organic peroxides characterized by the presence of two hydroperoxy groups attached to the same carbon atom. This structure imparts significant reactivity, making it a potent oxidizing agent and a source of reactive free radicals upon decomposition. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of organic compounds. It covers its decomposition pathways, and its reactions with alkanes, alkenes, alcohols, and carbonyl compounds. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers in the safe and effective use of this versatile reagent.
Introduction
Organic peroxides are a cornerstone of synthetic chemistry, serving as initiators for polymerization, bleaching agents, and versatile oxidizing agents.[1] Among these, geminal dihydroperoxides such as this compound possess unique reactivity due to the proximate hydroperoxy moieties. The O-O bond in peroxides is inherently weak and susceptible to cleavage, leading to the formation of highly reactive free radicals.[2] This guide will delve into the specific reactivity profile of this compound, providing a technical resource for professionals in research and development.
Decomposition of this compound
The decomposition of this compound can be initiated thermally or catalytically, generating a cascade of reactive radical species. Understanding these decomposition pathways is crucial for controlling its reactivity and ensuring safe handling.
Thermal Decomposition
Heating this compound leads to the homolytic cleavage of the weak O-O bonds. The decomposition of organic peroxides is an exothermic process that can lead to explosive reactions if not properly controlled.[3] The initial step is the formation of alkoxy radicals, which can then undergo further reactions.
Illustrative Thermal Decomposition Data for Geminal Dihydroperoxides
| Parameter | Value | Conditions |
| Onset Exothermic Temperature (Ti) | ~100-120 °C | Differential Scanning Calorimetry (DSC) |
| Heat of Decomposition (ΔHd) | ~800-1000 J/g | DSC |
| Apparent Activation Energy (Ea) | ~60-70 kJ/mol | Kissinger method |
Note: The data presented is representative of geminal dihydroperoxides and may vary for this compound.[3]
Experimental Protocol: Thermal Decomposition Analysis by DSC
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the pan in a Differential Scanning Calorimeter. Use an empty, sealed aluminum pan as a reference.
-
Heating Program: Heat the sample from ambient temperature to 250 °C at a constant rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the heat of decomposition.
Caption: Thermal decomposition of this compound can proceed through both ionic and radical pathways.
Catalytic Decomposition
Transition metal ions can significantly accelerate the decomposition of hydroperoxides, often at room temperature.[4][5] Metals such as cobalt, iron, and manganese are particularly effective.[5] This catalytic decomposition proceeds through a redox mechanism, generating radicals that can initiate further reactions.[6]
Experimental Protocol: Cobalt-Catalyzed Decomposition
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of cobalt(II) naphthenate solution dropwise to the stirred peroxide solution.
-
Monitoring: Observe the reaction for signs of gas evolution and a color change. The reaction progress can be monitored by techniques such as gas chromatography (GC) to follow the disappearance of the peroxide and the formation of products.
-
Work-up: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite solution).
Caption: A typical experimental workflow for the transition metal-catalyzed decomposition of this compound.
Reactivity with Organic Compounds
The reactivity of this compound is dominated by its ability to act as an oxidizing agent and a source of free radicals.
Reactions with Alkanes
Alkanes are generally inert, but can undergo free-radical substitution in the presence of a radical initiator like this compound upon thermal or photochemical activation.[7] The peroxide decomposes to form radicals that can abstract a hydrogen atom from the alkane, initiating a chain reaction. This can lead to the formation of alkyl hydroperoxides, alcohols, and ketones.[6][8]
Illustrative Product Distribution for Alkane Oxidation
| Alkane Substrate | Major Products | Minor Products |
| Cyclohexane | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | Dicarboxylic acids |
| n-Heptane | Heptan-2-one, Heptan-3-one, Heptan-4-one | Heptanols |
Note: Product distribution is dependent on reaction conditions and the specific alkane.[6]
Caption: Generalized radical mechanism for the oxidation of alkanes initiated by this compound.
Reactions with Alkenes
Alkenes are susceptible to attack by the radical species generated from this compound. In the presence of HBr, organic peroxides can reverse the regioselectivity of hydrobromination, leading to the anti-Markovnikov product. This is a classic example of a radical addition reaction. This compound can also be used for the epoxidation of alkenes, although peroxy acids are more commonly employed for this transformation.
Experimental Protocol: Anti-Markovnikov Hydrobromination of an Alkene
-
Reactant Mixture: Combine the alkene and a slight excess of HBr in a suitable solvent (e.g., pentane) in a reaction vessel.
-
Initiator Addition: Add a catalytic amount of this compound to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be initiated by UV light or gentle heating.
-
Monitoring and Work-up: Follow the reaction progress by GC or TLC. After completion, wash the reaction mixture with a dilute solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Caption: Radical chain mechanism for the anti-Markovnikov addition of HBr to an alkene initiated by an organic peroxide.
Reactions with Alcohols
The oxidation of alcohols to aldehydes or ketones can be achieved using this compound, typically in the presence of a transition metal catalyst.[6] Primary alcohols are generally oxidized to aldehydes, while secondary alcohols yield ketones.
Illustrative Yields for Alcohol Oxidation
| Alcohol Substrate | Product | Catalyst | Yield (%) |
| 1-Phenylethanol | Acetophenone | Polynuclear Metal Complex | up to 94% |
| Heptan-2-ol | Heptan-2-one | Polynuclear Metal Complex | up to 50% |
Note: Data is for oxidation with tert-butyl hydroperoxide and H2O2 catalyzed by a polynuclear metal complex and is illustrative of peroxide reactivity.[6]
Reactions with Carbonyl Compounds
This compound can react with aldehydes and ketones, particularly in the presence of acid or base catalysts. One notable reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester. While peroxy acids are the typical reagents for this transformation, hydroperoxides can also effect this rearrangement.
Safety and Handling
Organic peroxides like this compound are energetic materials and must be handled with extreme caution.[2] They are sensitive to heat, shock, and friction. Decomposition can be rapid and violent, especially in the presence of contaminants like transition metals.[4] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood and have a safety shield in place. Store organic peroxides in a cool, dark, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a highly reactive compound with broad applications in organic synthesis. Its ability to generate free radicals upon decomposition makes it a valuable initiator for a variety of reactions, including the oxidation of alkanes and the anti-Markovnikov addition to alkenes. With appropriate catalytic systems, it can also be a potent oxidizing agent for alcohols and carbonyl compounds. A thorough understanding of its decomposition pathways and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.
References
- 1. youtube.com [youtube.com]
- 2. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. The Reactions of Alkanes, [chemed.chem.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
2,2-dihydroperoxybutane synthesis from butanone
An In-depth Technical Guide to the Synthesis of 2,2-Dihydroperoxybutane from Butanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a primary component of the methyl ethyl ketone peroxide (MEKP) mixture, derived from the reaction of butanone (methyl ethyl ketone) with hydrogen peroxide. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the underlying reaction mechanism, various catalytic systems, detailed experimental protocols, and critical safety precautions. Quantitative data from key studies are summarized for comparative analysis, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Reaction Mechanism and Products
The reaction of butanone with hydrogen peroxide is an acid-catalyzed nucleophilic addition. The process typically does not yield this compound as a single product but rather an equilibrium mixture of several peroxide species. The primary products identified in this reaction are this compound (monomer) and 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane (a cyclic dimer). The distribution of these products is highly dependent on the reaction conditions, including temperature, catalyst, and molar ratio of reactants.
The initial step involves the protonation of the carbonyl oxygen of butanone, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of hydrogen peroxide, leading to a hydroxy hydroperoxide intermediate which can then react further.
Caption: Acid-catalyzed reaction of butanone and hydrogen peroxide.
Catalysis and Reaction Conditions
The synthesis of ketone peroxides is typically catalyzed by acids. While mineral acids like sulfuric acid are effective, they can be corrosive and difficult to separate from the product mixture. Modern approaches often utilize solid acid catalysts, such as ion-exchange resins, which offer advantages like high catalytic activity, reusability, and reduced corrosivity.[1]
The choice of catalyst and reaction parameters significantly influences the yield and product distribution. A study utilizing Amberlyst-15, a strong acidic resin, demonstrated high efficiency in MEKP synthesis.[1] Another approach involves using hydrogen peroxide's intrinsic acidity, avoiding additional acid catalysts entirely, which simplifies the process and waste generation.[2]
Table 1: Comparison of Synthesis Conditions
| Parameter | Method 1: Amberlyst-15 Catalyst[1] | Method 2: Catalyst-Free[2] |
| Catalyst | Amberlyst-15 (Solid Acid Resin) | None (relies on H₂O₂ acidity) |
| Oxidant | 30% Hydrogen Peroxide | Hydrogen Peroxide (concentration variable) |
| Solvent/Diluent | Dibutyl Phthalate | Repefral (a specialty solvent) |
| Molar Ratio (H₂O₂:Butanone) | 1.0 | Not specified, but butanone is added dropwise to H₂O₂ |
| Temperature | 27 °C | 0 - 40 °C |
| Reaction Time | 55 minutes | Not specified (until reaction completion) |
| Reported Yield | 86% (of MEKP mixture) | High stability product, specific yield not quantified |
| Active Oxygen Content | 12.9% | Not specified |
Experimental Protocols
Below are detailed methodologies based on cited literature for the synthesis of methyl ethyl ketone peroxides, including this compound.
General Experimental Workflow
The synthesis follows a logical progression from preparation to analysis. This workflow is crucial for ensuring safety and reproducibility.
Caption: Step-by-step workflow for the synthesis of ketone peroxides.
Protocol 1: Synthesis using Amberlyst-15 Catalyst[1]
This protocol is adapted from a study focused on a green catalytic approach.
-
Apparatus: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be placed in a cooling bath.
-
Reagents:
-
Butanone
-
30% Hydrogen Peroxide
-
Amberlyst-15 catalyst
-
Dibutyl phthalate (diluent)
-
-
Procedure: a. Charge the flask with butanone and dibutyl phthalate. b. Add the Amberlyst-15 catalyst to the mixture. The mass ratio of catalyst to butanone should be approximately 0.06. c. Begin stirring and cool the flask to the reaction temperature of 27 °C. d. Add 30% hydrogen peroxide dropwise from the addition funnel. The molar ratio of hydrogen peroxide to butanone should be 1.0. e. Maintain the temperature at 27 °C throughout the addition. The total reaction time is approximately 55 minutes. f. After the reaction is complete, the solid catalyst can be removed by filtration. The resulting solution contains the methyl ethyl ketone peroxide mixture.
Protocol 2: Catalyst-Free Synthesis in a Hydrophilic Solvent[2]
This method, derived from patent literature, avoids external acid catalysts.
-
Apparatus: Same as Protocol 1. All metal parts of the equipment must be grounded to prevent static discharge.[3]
-
Reagents:
-
Butanone
-
Hydrogen Peroxide
-
Repefral (solvent)
-
Hydrophilic solvent (e.g., ethylene glycol) for post-reaction homogenization.
-
-
Procedure: a. Charge the reaction flask with hydrogen peroxide and Repefral solvent. b. Begin stirring and control the system temperature to between 0-40 °C using a cooling bath. c. Add butanone dropwise to the hydrogen peroxide solution while maintaining vigorous stirring and temperature control. d. Once the reaction is complete, add a hydrophilic solvent (e.g., ethylene glycol) to ensure the product liquid is homogeneous. e. Add a stabilizer blend as specified in the patent literature. The product is then ready after final mixing.
Critical Safety Precautions
Organic peroxides are energetic and potentially explosive materials that are sensitive to heat, shock, and friction.[4] Extreme caution must be exercised during their synthesis and handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[3]
-
Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[5]
-
Equipment: Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[3][6] Use equipment made of compatible materials.
-
Temperature Control: Reactions are often exothermic.[7] Strict temperature control is critical. Never allow the temperature to rise uncontrollably. Always have an adequate cooling bath ready.
-
Storage: Store peroxides in a cool, well-ventilated area away from heat sources, sparks, and incompatible materials like acids and reducing agents.[3][8] Do not store in glass containers with screw caps or ground glass stoppers.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite).[3][6] Do not use combustible materials like paper towels to clean up spills.
-
Scale: Never conduct this synthesis on a large scale without extensive safety reviews and specialized equipment. New or unfamiliar reactions should always be performed on a small scale first.[7]
Conclusion
The synthesis of this compound from butanone and hydrogen peroxide is a well-established but hazardous process. The reaction yields a mixture of peroxide products, and the conditions can be tuned to optimize for yield and safety. The use of solid acid catalysts like Amberlyst-15 represents a greener and potentially safer alternative to traditional mineral acids.[1] Regardless of the method, adherence to strict safety protocols is paramount due to the energetic nature of the peroxide products. The detailed protocols and data provided in this guide serve as a valuable resource for researchers undertaking this synthesis.
References
- 1. Amberlyst-15 Catalyzed Oxidation of Butanone to Methyl Ethyl Ketone Peroxide [yyhx.ciac.jl.cn]
- 2. CN109796392A - A kind of methyl ethyl ketone peroxide synthetic method that no three wastes generates - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. kz-opchem.com [kz-opchem.com]
An In-depth Technical Guide on the Stability and Storage of 2,2-Dihydroperoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for 2,2-dihydroperoxybutane. Due to its nature as a thermally sensitive organic peroxide, safe handling and storage are of paramount importance. This document outlines its properties, synthesis, stability, and recommended protocols for its management in a research and development setting.
Introduction to this compound
This compound, the monomer of methyl ethyl ketone peroxide (MEKP), is a key intermediate in the synthesis of various organic peroxides.[1][2] It is recognized as the precursor from which other peroxide structures are formed during the reaction of 2-butanone with hydrogen peroxide.[3][4][5] This compound is known for its high sensitivity to shock, heat, acids, bases, and trace metal ions, which can induce rapid decomposition.[1][2][3]
Stability of this compound
Pure this compound is a thermally labile compound. While comprehensive quantitative stability data for the isolated compound is scarce in publicly available literature, likely due to its hazardous nature, its thermal behavior can be inferred from studies on MEKP mixtures where it is a significant component.
The following table summarizes the key thermal stability parameters for a commercial MEKP solution containing a significant fraction of this compound. It is critical to note that this data pertains to a mixture and should be used as an indicator of the inherent instability of this compound.
| Parameter | Value | Compound/Mixture | Source |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | MEKP solution containing 20.3-24.3% this compound | [6] |
| Onset Decomposition Temperature | 30-32 °C | MEKP (general) | [3] |
| Appearance | Colorless liquid | This compound | [2] |
| Solubility | Miscible with water, alcohols, ether | This compound | [2] |
Several factors can significantly impact the stability of this compound and lead to accelerated decomposition:
-
Heat: Elevated temperatures provide the energy required to initiate the homolytic cleavage of the weak oxygen-oxygen bonds.
-
Contamination: Contact with incompatible materials, particularly strong acids, bases, and metal ions, can catalyze decomposition.
-
Sunlight: UV radiation can also initiate the decomposition process.
-
Mechanical Shock and Friction: These can provide the activation energy for decomposition, especially in the pure or concentrated form.
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the stability of this compound and ensure safety.
-
Temperature Control: Store in a cool, well-ventilated area, away from all sources of heat and ignition. Refrigerated storage is recommended.
-
Original Containers: Keep in the original, tightly sealed container.
-
Incompatible Materials: Store separately from acids, bases, reducing agents, and metal compounds.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors that may be released during slow decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Experimental Protocols
The following protocol for the synthesis of this compound is adapted from the OSHA Method 77.
Materials:
-
Methyl ethyl ketone (MEK)
-
30% Hydrogen peroxide
-
Sulfuric acid
-
Ice bath
-
Round-bottom flask with a stirring bar and thermometer
Procedure:
-
Assemble a 500-mL round-bottom flask equipped with a stirring bar and a thermometer in an ice bath.
-
Place methyl ethyl ketone (14.4 g, 0.2 mole) and 30% hydrogen peroxide (22.67 g, 0.2 mole) in the flask.
-
Slowly add sulfuric acid (0.49 g, 0.005 mole) with continuous stirring, ensuring the temperature does not exceed 15°C.
-
Continue stirring in the ice bath for a specified reaction time to favor the formation of the monomer.
-
The resulting product can be further purified if necessary, though extreme caution must be exercised during any purification steps due to the compound's instability.
A general protocol for assessing the thermal stability of a potentially hazardous material like this compound using DSC is outlined below. This method should be performed with extreme caution and appropriate safety measures.
Objective: To determine the onset temperature of decomposition and the heat of decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., gold-plated stainless steel for high-pressure resistance)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Carefully weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Hermetically seal the pan to contain any pressure generated during decomposition.
-
Place the sealed sample pan and a reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.
-
Record the heat flow as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting thermogram as the temperature at which the exothermic deviation from the baseline begins.
-
The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.
Visualizations
References
Methodological & Application
Application Notes and Protocols for 2,2-Dihydroperoxybutane in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroperoxybutane is a geminal dihydroperoxide, a class of organic compounds characterized by the presence of two hydroperoxy groups attached to the same carbon atom. These compounds are effective oxidizing agents and have shown utility in various organic transformations. While detailed literature specifically on this compound is limited, the reactivity of gem-dihydroperoxides, in general, suggests their application in the oxidation of a range of functional groups. This document provides an overview of the potential applications of this compound in the oxidation of sulfides, alcohols, and the epoxidation of alkenes, based on the known reactivity of related peroxides. The protocols provided are representative methodologies and may require optimization for specific substrates.
Safety and Handling
Organic peroxides are energetic and potentially explosive materials. They are sensitive to heat, shock, friction, and contamination. Proper personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, must be worn at all times. All reactions involving this compound should be conducted in a well-ventilated fume hood, and the quantities of peroxides should be kept to a minimum. It is crucial to avoid contact with strong acids, bases, and metals, which can catalyze violent decomposition.
Application 1: Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals containing sulfoxide moieties. Geminal dihydroperoxides are known to be effective reagents for this purpose, offering a potential alternative to other oxidizing agents.
General Reaction Scheme:
R-S-R' + C4H10O4 → R-SO-R' + C4H8O2
Experimental Protocol:
A representative protocol for the oxidation of a sulfide to a sulfoxide using a gem-dihydroperoxide is as follows:
-
Reaction Setup: To a solution of the sulfide (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.1 mmol, 1.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench any remaining peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Representative Data for Sulfide Oxidation:
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | 95 |
| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 92 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 90 |
| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 96 |
Application 2: Epoxidation of Alkenes
Epoxides are valuable synthetic intermediates due to their ability to undergo ring-opening reactions with a variety of nucleophiles. Gem-dihydroperoxides can serve as oxygen-transfer reagents for the epoxidation of alkenes.[1]
General Reaction Scheme:
R2C=CR2 + C4H10O4 → R2C(O)CR2 + C4H8O2
Experimental Protocol:
The following is a general procedure for the epoxidation of an alkene using a gem-dihydroperoxide:
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents) to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude epoxide can be purified by flash chromatography.
Representative Data for Alkene Epoxidation:
The table below presents typical yields for the epoxidation of various alkenes with gem-dihydroperoxides.
| Entry | Substrate (Alkene) | Product (Epoxide) | Yield (%) |
| 1 | Styrene | Styrene oxide | 85 |
| 2 | Cyclohexene | Cyclohexene oxide | 88 |
| 3 | (E)-Stilbene | (E)-Stilbene oxide | 90 |
| 4 | 1-Octene | 1,2-Epoxyoctane | 75 |
Application 3: Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. While strong oxidizing agents can lead to over-oxidation, gem-dihydroperoxides offer a potential route for this conversion under controlled conditions.
General Reaction Scheme (Secondary Alcohol):
R2CH(OH) + C4H10O4 → R2C=O + C4H8O2 + H2O
Experimental Protocol:
A general protocol for the oxidation of a secondary alcohol to a ketone is outlined below:
-
Catalyst and Reagent Preparation: In a flask containing a magnetic stir bar, add a suitable catalyst (e.g., a metal salt like iron(III) chloride, 5 mol%) and the solvent (e.g., acetonitrile, 10 mL).
-
Substrate Addition: Add the secondary alcohol (1.0 mmol) to the mixture.
-
Oxidant Addition: Slowly add this compound (1.5 mmol, 1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction until completion as monitored by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ketone can be purified by column chromatography.
Representative Data for Alcohol Oxidation:
The following table shows representative yields for the oxidation of secondary alcohols to ketones using peroxide-based systems.
| Entry | Substrate (Alcohol) | Product (Ketone) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 92 |
| 2 | Cyclohexanol | Cyclohexanone | 89 |
| 3 | Benzhydrol | Benzophenone | 95 |
| 4 | 2-Octanol | 2-Octanone | 85 |
Visualizations
Caption: General experimental workflow for oxidation reactions.
Caption: Logical relationship in an oxidation reaction.
References
Application Notes and Protocols: 2,2-Dihydroperoxybutane as a Source of Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroperoxybutane is a geminal dihydroperoxide, an organic compound containing two hydroperoxy groups attached to the same carbon atom. These molecules serve as potent sources of free radicals, including the highly reactive hydroxyl radical (•OH), upon decomposition. The controlled generation of hydroxyl radicals is of significant interest in various research and development areas, including organic synthesis, materials science, and biomedical studies. The high reactivity of hydroxyl radicals allows them to participate in a wide array of chemical transformations and to be utilized as a tool to investigate oxidative stress mechanisms in biological systems.
This document provides detailed application notes and protocols for the synthesis, handling, and use of this compound as a source of hydroxyl radicals. It is intended for use by qualified personnel in a laboratory setting.
Safety and Handling
This compound is an organic peroxide and must be handled with extreme caution. Organic peroxides are thermally unstable and can undergo self-accelerating decomposition, which may be initiated by heat, friction, mechanical shock, or contact with impurities.
Hazard Statements:
-
Heating may cause a fire.
-
Flammable liquid and vapor.
-
Causes severe skin burns and eye damage.
-
Harmful if swallowed.
-
May cause respiratory irritation.
Precautionary Measures:
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and direct sunlight. Keep the container tightly closed. Store away from incompatible materials such as strong acids, bases, heavy metal salts, and reducing agents.
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat. Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. Ground all equipment to prevent static discharge.
-
Spills: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Never mix with other waste materials.
Synthesis of this compound
This compound can be synthesized from the corresponding ketone, 2-butanone, by reaction with hydrogen peroxide. A general catalyst-free method has been shown to be effective for the synthesis of gem-dihydroperoxides.[1][2]
Materials:
-
2-Butanone (Methyl Ethyl Ketone, MEK)
-
35% Hydrogen Peroxide (H₂O₂)
-
1,2-Dimethoxyethane (DME)
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-butanone in 20 mL of 1,2-dimethoxyethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 30 mmol of 35% hydrogen peroxide to the stirred solution. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with distilled water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature (< 30 °C) to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary, though this should be done with extreme caution due to the potential for decomposition on the stationary phase.
Generation of Hydroxyl Radicals
The O-O bond in this compound is weak and can be cleaved to generate radicals through thermal, photolytic, or catalytic decomposition.
Thermal Decomposition
Heating a solution of this compound will lead to the homolytic cleavage of the peroxide bonds, generating hydroxyl and other radical species. The rate of decomposition is temperature-dependent.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, water).
-
In a reaction vessel equipped with a condenser and a temperature controller, add the substrate to be oxidized.
-
Heat the solution to the desired temperature (e.g., 60-80 °C).
-
Add the this compound solution dropwise to the heated reaction mixture.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, HPLC).
Photolytic Decomposition
UV irradiation can be used to induce the photolysis of this compound, generating hydroxyl radicals at lower temperatures than thermal decomposition.
Protocol:
-
Prepare a solution of this compound and the substrate in a UV-transparent solvent (e.g., acetonitrile, water).
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., 254 nm).
-
Control the reaction temperature using a cooling system.
-
Monitor the reaction progress.
Detection and Quantification of Hydroxyl Radicals
Due to their extremely short lifetime, hydroxyl radicals cannot be detected directly. Electron Spin Resonance (ESR) spectroscopy with a spin trapping agent is the most common and reliable method for their detection and quantification.
ESR Spin Trapping Protocol
Materials:
-
This compound
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap
-
Solvent (e.g., phosphate buffer for biological applications, acetonitrile for organic reactions)
-
ESR spectrometer
Protocol:
-
Prepare a solution containing the substrate and 50-100 mM DMPO in the chosen solvent.
-
Initiate the decomposition of this compound using the desired method (thermal or photolytic) in the presence of the spin trap.
-
Quickly transfer an aliquot of the reaction mixture into a quartz flat cell or capillary tube suitable for ESR measurements.
-
Record the ESR spectrum. The formation of the DMPO-OH adduct will produce a characteristic 1:2:2:1 quartet signal.
-
Quantify the concentration of the DMPO-OH adduct by double integration of the ESR signal and comparison with a standard of known concentration (e.g., TEMPO).
Note: The spin trapping efficiency for hydroxyl radicals with DMPO is not 100% and can be influenced by experimental conditions.[3][4]
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, gem-dihydroperoxides, in general, have shown potential in several areas.
-
Oxidative Stress Studies: this compound can be used as a tool compound to induce oxidative stress in cellular and acellular systems. By controlling the rate of hydroxyl radical generation, researchers can study the effects of oxidative damage on biomolecules such as DNA, proteins, and lipids.
-
Organic Synthesis: As a radical initiator, this compound can be employed in various organic reactions, such as polymerizations and functional group transformations that proceed via a free-radical mechanism.
-
Drug Discovery: Some gem-dihydroperoxides have been investigated for their anti-malarial and anti-cancer properties.[1][5] The cytotoxic effects are often attributed to the generation of reactive oxygen species within the target cells. While not specifically studied for this compound, its ability to generate hydroxyl radicals suggests potential for similar applications, which would require further investigation.
Quantitative Data
There is a notable lack of published quantitative data specifically for the hydroxyl radical yield from the decomposition of this compound. The efficiency of hydroxyl radical generation will depend on the decomposition method (thermal, photolytic, catalytic) and the experimental conditions (temperature, solvent, pH, presence of catalysts or quenchers). Researchers are advised to perform their own quantitative studies, such as ESR spin trapping with a known standard, to determine the hydroxyl radical yield under their specific experimental conditions.
For comparison, the quantum yield for hydroxyl radical formation from the photolysis of hydrogen peroxide is wavelength-dependent and typically in the range of 0.01 to 1.0. The hydroxyl radical yield from the Fenton reaction (Fe²⁺ + H₂O₂) is influenced by pH, ligand concentration, and the H₂O₂/Fe(II) ratio.
Visualizations
References
- 1. A comparison of hydroxyl radical and hydrogen peroxide generation in ambient particle extracts and laboratory metal solutions [agris.fao.org]
- 2. [PDF] Iron supplementation generates hydroxyl radical in vivo. An ESR spin-trapping investigation. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative aspects of ESR and spin trapping of hydroxyl radicals and hydrogen atoms in gamma-irradiated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the cytotoxicity of different hydroperoxides to V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Decomposition of 2,2-Dihydroperoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroperoxybutane is a geminal dihydroperoxide, a class of organic peroxides known for their thermal instability and potential as radical initiators.[1] The controlled catalytic decomposition of this compound can be a valuable tool in organic synthesis, polymer chemistry, and potentially in therapeutic applications where the generation of reactive oxygen species (ROS) is desired. The decomposition typically proceeds via the cleavage of the weak oxygen-oxygen bonds, which can be facilitated by heat, light, transition metal catalysts, or acids.[2][3][4]
This document provides an overview of the potential applications, experimental protocols for catalyst screening, and safety considerations for the catalytic decomposition of this compound.
Potential Applications
-
Radical Polymerization: As a source of free radicals, this compound can be used as an initiator for the polymerization of vinyl monomers.
-
Organic Synthesis: The reactive intermediates generated during decomposition can participate in various organic transformations, such as oxidation reactions.
-
Drug Development: The controlled release of ROS from geminal dihydroperoxides is being explored for potential anticancer therapies.
Experimental Protocols
Protocol 1: Screening of Transition Metal Catalysts for the Decomposition of this compound
This protocol outlines a general procedure for screening the efficacy of various transition metal salts as catalysts for the decomposition of this compound.
Materials:
-
This compound (handle with extreme care)
-
Anhydrous solvent (e.g., acetonitrile, tert-butanol)
-
Transition metal salt catalysts (e.g., cobalt(II) naphthenate, iron(II) chloride, copper(II) acetylacetonate)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., three-necked round-bottom flask) with a magnetic stirrer, condenser, and temperature probe
-
Analytical equipment for monitoring the reaction (e.g., GC-MS, HPLC, or iodometric titration)
Procedure:
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere. Ensure all glassware is clean and dry to avoid unwanted side reactions.
-
Reagent Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M). Prepare stock solutions of the transition metal catalysts at a suitable concentration (e.g., 0.01 M).
-
Reaction Initiation: To the reaction vessel, add the solvent and the catalyst solution. Heat the mixture to the desired reaction temperature (start with a low temperature, e.g., 40°C, for safety).
-
Decomposition Reaction: Once the temperature is stable, add the this compound solution dropwise to the reaction vessel over a period of time.
-
Monitoring: Monitor the decomposition of this compound over time by taking aliquots from the reaction mixture at regular intervals. Quench the reaction in the aliquot immediately (e.g., by adding a reducing agent like triphenylphosphine) and analyze the concentration of the remaining peroxide.
-
Data Analysis: Plot the concentration of this compound versus time to determine the reaction rate for each catalyst.
Safety Precautions:
-
Organic peroxides are potentially explosive and should be handled in small quantities with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5][6]
-
All reactions should be conducted in a well-ventilated fume hood and behind a blast shield.
-
Avoid friction, shock, and contamination of the peroxide.[1]
-
Never heat organic peroxides directly. Use a temperature-controlled oil bath.
-
Have a quench solution (e.g., a solution of a reducing agent) and a fire extinguisher readily available.
Data Presentation
The following table summarizes hypothetical but plausible quantitative data for the catalytic decomposition of this compound with different catalysts, based on the behavior of similar organic peroxides.[7][8]
| Catalyst (0.1 mol%) | Solvent | Temperature (°C) | Half-life (t½, min) | Major Products |
| Cobalt(II) naphthenate | Acetonitrile | 50 | 15 | Butanone, Water, Oxygen |
| Iron(II) chloride | Acetonitrile | 50 | 45 | Butanone, Water, Oxygen |
| Copper(II) acetylacetonate | Acetonitrile | 50 | 75 | Butanone, Water, Oxygen |
| None (Thermal) | Acetonitrile | 80 | 120 | Butanone, Water, Oxygen |
Visualizations
Generalized Catalytic Decomposition Pathway
The following diagram illustrates a generalized pathway for the transition metal-catalyzed decomposition of this compound. The process involves the formation of radical intermediates.
Caption: Generalized pathway for the catalytic decomposition of this compound.
Experimental Workflow for Catalyst Screening
This diagram outlines the logical flow of the experimental protocol for screening catalysts.
Caption: Experimental workflow for catalyst screening.
References
- 1. 2,2-DIHYDROPEROXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pnas.org [pnas.org]
- 3. Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds [mdpi.com]
- 4. Organic peroxides - Wikipedia [en.wikipedia.org]
- 5. eopsg.org [eopsg.org]
- 6. Organic Peroxides in the Workplace - HSI [hsi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: 2,2-Dihydroperoxybutane in Environmental Remediation
Disclaimer: The application of 2,2-dihydroperoxybutane in environmental remediation is a theoretical concept based on the known reactivity of organic peroxides in advanced oxidation processes. To date, no direct scholarly articles, patents, or technical reports have been published detailing its use for this purpose. These application notes and protocols are intended for research and development purposes to explore its potential efficacy and should be handled with extreme caution due to the hazardous nature of peroxide compounds.
Introduction
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil.[1] These processes rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent.[1][2] Organic peroxides, which contain a labile O-O bond, are known precursors for the formation of free radicals and have been investigated for their role in various chemical syntheses and polymerization initiation.[3]
This compound is a geminal dihydroperoxide, characterized by the presence of two hydroperoxy groups on the same carbon atom. While its primary area of study has been in the synthesis of 1,2,4,5-tetroxanes, which have shown antimalarial activity, its chemical structure suggests a potential application as a source of hydroxyl radicals for environmental remediation. The decomposition of this compound, potentially initiated by heat, UV light, or transition metal catalysis, could theoretically yield hydroxyl radicals capable of degrading a wide range of recalcitrant organic contaminants.
This document provides a hypothetical framework for the application of this compound in environmental remediation, including its synthesis, proposed degradation mechanisms, and protocols for preliminary treatability studies.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. This information is critical for handling, storage, and application of the compound.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀O₄ | PubChem CID: 75811 |
| Molecular Weight | 122.12 g/mol | PubChem CID: 75811 |
| Appearance | Not specified, likely a liquid or low-melting solid | General peroxide properties |
| Synonyms | sec-Butylidene hydroperoxide | PubChem CID: 75811 |
| CAS Number | 2625-67-4 | PubChem CID: 75811 |
| Reactivity | Potentially explosive, strong oxidizing agent | Safety data for related peroxides |
| Decomposition | Can decompose to form free radicals | General peroxide chemistry |
Proposed Mechanism of Action in Environmental Remediation
The potential efficacy of this compound in environmental remediation is predicated on its ability to generate hydroxyl radicals (•OH). The O-O bond in the hydroperoxy group is weak and susceptible to cleavage, which can be induced by various means:
-
Thermal Activation: Heating this compound can lead to the homolytic cleavage of the O-O bonds, generating hydroxyl and other oxygen-centered radicals.
-
Photochemical Activation (UV): Irradiation with ultraviolet light can provide the energy required to break the O-O bonds, leading to the formation of hydroxyl radicals.
-
Catalytic Activation (e.g., Fenton-like reactions): The presence of transition metals, such as iron(II), can catalyze the decomposition of the hydroperoxy groups to generate hydroxyl radicals in a manner analogous to the Fenton reaction with hydrogen peroxide.
Once generated, the highly reactive hydroxyl radicals can initiate the degradation of a wide range of organic pollutants (represented as 'R-H' in the diagram below) through several mechanisms, including:
-
Hydrogen abstraction
-
Addition to double bonds
-
Electron transfer
These initial reactions lead to the formation of organic radicals, which can undergo further oxidation, ultimately leading to the mineralization of the contaminant to carbon dioxide, water, and inorganic ions.
Caption: Hypothetical degradation pathway of an organic contaminant by this compound.
Experimental Protocols
The following protocols outline the synthesis of this compound and a general procedure for conducting a treatability study to evaluate its efficacy in degrading a target contaminant in an aqueous matrix. Extreme caution must be exercised during all procedures involving peroxides.
Synthesis of this compound
This synthesis should be performed in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and blast-resistant gloves.
Materials:
-
Butan-2-one (methyl ethyl ketone)
-
Hydrogen peroxide (50% w/w)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask in an ice bath on a magnetic stirrer.
-
To the flask, add butan-2-one.
-
Slowly, and with constant stirring, add an equimolar amount of 50% hydrogen peroxide.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise. The temperature should be maintained below 10°C.
-
Allow the reaction to stir for 2-4 hours, monitoring the temperature closely.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator at low temperature.
Note: The crude product should be handled with extreme care and preferably used immediately in a dilute solution.
Treatability Study: Degradation of a Target Contaminant
This protocol provides a general framework for a batch treatability study. Specific parameters such as contaminant concentration, this compound dosage, and reaction time will need to be optimized.
Materials:
-
Stock solution of the target contaminant in a relevant aqueous matrix (e.g., deionized water, groundwater).
-
Dilute solution of this compound.
-
pH meter and buffers.
-
Reaction vessels (e.g., amber glass vials with PTFE-lined caps).
-
Shaker table or magnetic stirrer.
-
Quenching agent (e.g., sodium sulfite).
-
Analytical instrumentation for contaminant quantification (e.g., GC-MS, HPLC).
Procedure:
-
Prepare a series of reaction vessels with the contaminated aqueous matrix.
-
Adjust the pH of the solutions to the desired level.
-
Spike the solutions with the desired concentration of this compound.
-
Include control samples: one with only the contaminant and one with only this compound.
-
Place the vessels on a shaker table or stirrer and start the reaction. If investigating photochemical activation, place the vessels under a UV lamp.
-
At predetermined time intervals, sacrifice a set of vials and quench the reaction by adding a quenching agent.
-
Extract the samples and analyze for the concentration of the target contaminant using appropriate analytical methods.
-
Analyze for the formation of potential degradation byproducts.
Caption: General experimental workflow for a treatability study.
Data Presentation
Quantitative data from treatability studies should be summarized in a clear and structured format to allow for easy comparison of different experimental conditions.
Table 2: Example Data Table for a Treatability Study
| Experimental Condition | Initial Contaminant Conc. (mg/L) | This compound Dose (mM) | Reaction Time (min) | Final Contaminant Conc. (mg/L) | Degradation Efficiency (%) |
| Control (No Peroxide) | 10 | 0 | 60 | 9.8 | 2 |
| Condition 1 | 10 | 1 | 30 | 5.2 | 48 |
| Condition 2 | 10 | 1 | 60 | 2.1 | 79 |
| Condition 3 | 10 | 5 | 30 | 1.5 | 85 |
| Condition 4 | 10 | 5 | 60 | <0.1 | >99 |
Safety Precautions
Organic peroxides are hazardous materials that require strict safety protocols.
-
Explosion Hazard: this compound is potentially explosive and sensitive to heat, shock, and friction.
-
Strong Oxidizer: It is a strong oxidizing agent and can react violently with reducing agents and combustible materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood, behind a blast shield. Use non-sparking tools.
-
Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials. Do not store in concentrated form.
-
Spills: In case of a spill, absorb with an inert, non-combustible material and dispose of as hazardous waste. Do not use combustible materials like paper towels to clean up spills.
Conclusion
While the use of this compound for environmental remediation is currently theoretical, its chemical properties as a geminal dihydroperoxide suggest its potential as a source of hydroxyl radicals for advanced oxidation processes. The protocols and information provided herein are intended to serve as a foundation for researchers to safely explore this potential application. Further research is necessary to determine its actual effectiveness, optimal reaction conditions, and the formation of any potentially harmful byproducts.
References
Application Notes and Protocols for 2,2-Dihydroperoxybutane as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,2-Dihydroperoxybutane is a specialized organic peroxide for which detailed application data is not widely available in published literature. The following application notes and protocols are based on the general principles of polymer cross-linking using organic peroxides and data from structurally related compounds. These should be considered as a starting point, and optimization will be necessary for specific applications. All work with organic peroxides should be conducted with strict adherence to safety protocols.
Introduction
This compound is a geminal dihydroperoxide, a class of organic peroxides that can act as effective radical initiators for the cross-linking of various polymers. Cross-linking, also known as vulcanization or curing, is a chemical process that results in the formation of a three-dimensional network of polymer chains. This process dramatically improves the mechanical, thermal, and chemical resistance properties of the material.[1][2][3] Organic peroxides are widely used as cross-linking agents for a variety of polymers, including polyethylene, elastomers, and silicones.[1][2][4]
The primary advantage of using organic peroxides for cross-linking lies in their ability to generate free radicals upon thermal decomposition.[2][5] These highly reactive species can abstract hydrogen atoms from the polymer backbone, creating polymer radicals that then combine to form stable carbon-carbon cross-links.[3] This results in a thermoset material with enhanced properties compared to the original thermoplastic polymer.
Mechanism of Action: Peroxide Cross-Linking
The cross-linking of polymers with this compound is initiated by the thermal decomposition of the peroxide. The process can be summarized in the following steps:
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Initiation: At elevated temperatures, the weak oxygen-oxygen bonds in the this compound molecule break, generating highly reactive free radicals.
-
Hydrogen Abstraction: These free radicals abstract hydrogen atoms from the polymer chains, creating radical sites on the polymer backbone.
-
Cross-Link Formation: Two polymer radicals can then combine to form a stable carbon-carbon bond, creating a cross-link between the polymer chains.
This process continues until the peroxide is consumed, resulting in a network structure that enhances the material's properties.[2][3]
Potential Applications
Based on the general reactivity of organic peroxides, this compound could potentially be used as a cross-linking agent in the following applications:
-
Cross-Linked Polyethylene (PEX): For use in pipes for hot and cold water, cable insulation, and heat-shrinkable tubing.[1][2]
-
Elastomer Vulcanization: To improve the mechanical properties and thermal stability of various synthetic rubbers.
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Silicone Rubber Curing: For the production of high-performance seals, gaskets, and medical tubing.
-
Ethylene Vinyl Acetate (EVA) Foams: For applications in footwear, sports equipment, and packaging.[1]
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Hydrogel Formulation: In the development of cross-linked polymer networks for drug delivery applications, the biocompatibility of the peroxide decomposition byproducts would be a critical consideration.
Quantitative Data
Due to the limited specific data for this compound, the following table presents typical data for other commonly used organic peroxides in the cross-linking of Low-Density Polyethylene (LDPE). This data can serve as a guideline for initial experimental design. The optimal concentration and temperature for this compound will need to be determined empirically.
| Peroxide Cross-Linking Agent | Polymer | Peroxide Concentration (phr*) | Curing Temperature (°C) | Curing Time (min) | Resulting Gel Content (%) |
| Dicumyl Peroxide (DCP) | LDPE | 1.5 - 2.5 | 160 - 180 | 10 - 20 | > 80 |
| 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | LDPE | 1.0 - 2.0 | 170 - 190 | 10 - 15 | > 85 |
| tert-Butyl Peroxybenzoate | LDPE | 1.5 - 2.5 | 140 - 160 | 15 - 25 | > 75 |
*phr: parts per hundred rubber/resin
Experimental Protocols
The following are generalized protocols for the cross-linking of polyethylene and the formation of a hydrogel. These should be adapted and optimized for use with this compound.
Protocol for Cross-Linking of Low-Density Polyethylene (LDPE)
Materials:
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Low-Density Polyethylene (LDPE) pellets
-
This compound (or a suitable analogue for initial trials)
-
Antioxidant (e.g., Irganox 1010)
-
Co-agent (optional, e.g., triallyl isocyanurate - TAIC)
-
Toluene or other suitable solvent for dissolving the peroxide
Equipment:
-
Two-roll mill or internal mixer (e.g., Brabender)
-
Compression molding press
-
Soxhlet extraction apparatus
-
Drying oven
-
Tensile tester
Procedure:
-
Compounding:
-
Pre-heat the two-roll mill or internal mixer to a temperature below the decomposition temperature of the peroxide (a starting point could be 110-120°C).
-
Add the LDPE pellets and allow them to melt and form a homogenous sheet.
-
Add the antioxidant and co-agent (if used) and mix until evenly dispersed.
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In a separate, well-ventilated area, dissolve the this compound in a minimal amount of a suitable solvent.
-
Slowly add the peroxide solution to the molten polymer on the mill, ensuring even distribution. Mix for a predetermined time (e.g., 5-10 minutes).
-
-
Curing (Cross-Linking):
-
Take the compounded sheet from the mill and place it in a pre-heated compression mold.
-
The molding temperature should be above the decomposition temperature of the peroxide (a starting point could be 170-180°C).
-
Apply pressure (e.g., 10 MPa) and maintain the temperature for a specified curing time (e.g., 10-20 minutes).
-
After curing, cool the mold under pressure to solidify the cross-linked polyethylene sheet.
-
-
Characterization:
-
Gel Content Determination:
-
Cut a small, weighed sample of the cross-linked polyethylene.
-
Place the sample in a wire mesh cage and perform Soxhlet extraction with a suitable solvent (e.g., xylene) for 24 hours to remove the un-cross-linked (soluble) fraction.
-
Dry the remaining insoluble gel in a vacuum oven until a constant weight is achieved.
-
Calculate the gel content as: Gel Content (%) = (Weight of dry gel / Initial weight of sample) * 100
-
-
Mechanical Testing:
-
Cut dumbbell-shaped specimens from the cross-linked sheet according to ASTM standards.
-
Perform tensile testing to determine tensile strength, elongation at break, and modulus.
-
-
Protocol for Hydrogel Formation using a Water-Soluble Polymer (e.g., Poly(ethylene oxide) - PEO)
Materials:
-
Poly(ethylene oxide) (PEO) of a suitable molecular weight
-
This compound
-
Deionized water
-
Phosphate-buffered saline (PBS) for swelling studies
Equipment:
-
Magnetic stirrer with hotplate
-
Molds (e.g., small petri dishes or custom-made molds)
-
Drying oven or vacuum oven
-
Analytical balance
Procedure:
-
Preparation of Polymer-Peroxide Mixture:
-
Dissolve a known amount of PEO in deionized water with gentle heating and stirring to form a viscous solution.
-
In a separate container, carefully weigh the desired amount of this compound.
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Add the peroxide to the PEO solution and stir until it is homogeneously dispersed. The amount of peroxide will determine the cross-linking density.
-
-
Curing (Cross-Linking):
-
Pour the polymer-peroxide mixture into the molds.
-
Place the molds in an oven at a temperature sufficient to induce the thermal decomposition of the peroxide (e.g., 80-100°C). The exact temperature and time will need to be optimized.
-
The cross-linking process will result in the formation of a solid hydrogel.
-
-
Characterization:
-
Swelling Ratio:
-
Carefully remove the hydrogel from the mold and weigh it (initial weight).
-
Immerse the hydrogel in PBS buffer at a constant temperature (e.g., 37°C).
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At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.
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Continue until the weight of the hydrogel becomes constant (equilibrium swelling).
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Calculate the swelling ratio as: Swelling Ratio = (Weight at equilibrium - Initial weight) / Initial weight
-
-
Gel Fraction:
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After reaching equilibrium swelling, dry the hydrogel in a vacuum oven until a constant weight is achieved (dry weight).
-
The gel fraction can be estimated by comparing the dry weight to the initial weight of the polymer used.
-
-
Safety and Handling
Organic peroxides are hazardous materials and must be handled with extreme care.[6]
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Storage: Store this compound in a cool, well-ventilated area, away from heat, sparks, and open flames.[6] Keep it separate from incompatible materials such as strong acids, bases, and reducing agents.[6]
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Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Decomposition: Organic peroxides can decompose violently if heated or contaminated.[6] Avoid friction, shock, and contamination.
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Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Never dispose of organic peroxides in the regular trash.
Visualizations
Caption: Chemical Structure of this compound
Caption: Generalized Peroxide Cross-Linking Mechanism
Caption: Experimental Workflow for Polymer Cross-Linking
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dihydroperoxybutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,2-dihydroperoxybutane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it commonly used for?
A1: this compound is an organic peroxide. It is the primary active ingredient in methyl ethyl ketone peroxide (MEKP), which is widely used as a radical initiator for the polymerization of unsaturated polyester resins and vinyl esters.
Q2: What is the general chemical reaction for the synthesis of this compound?
A2: The synthesis involves the reaction of 2-butanone with hydrogen peroxide in the presence of an acid catalyst. The simplified reaction is:
CH₃C(O)CH₂CH₃ + 2H₂O₂ → CH₃C(OOH)₂CH₂CH₃ + H₂O
Q3: What are the main safety precautions to consider during this synthesis?
A3: Organic peroxides are potentially explosive and sensitive to heat, shock, and friction.[1][2] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves. Temperature control is critical to prevent runaway reactions. All equipment should be properly cleaned and free of contaminants that could catalyze decomposition.
Q4: How should this compound be stored?
A4: Due to its thermal instability, this compound should be stored in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as strong acids, bases, and reducing agents. It is often stored as a dilute solution in a plasticizer like dimethyl phthalate to reduce its sensitivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Reaction Temperature: Higher temperatures can lead to the decomposition of the desired product and favor the formation of byproducts. | Maintain a low reaction temperature, ideally between 0-10°C, using an ice bath. |
| Incorrect Reactant Molar Ratio: An inappropriate ratio of 2-butanone to hydrogen peroxide can limit the reaction. | Optimize the molar ratio of hydrogen peroxide to 2-butanone. A common starting point is a molar ratio between 1.8:1 and 1.9:1.[3] | |
| Inefficient Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate and yield. | Experiment with different acid catalysts such as sulfuric acid, nitric acid, or hydrochloric acid. Optimize the catalyst concentration to balance reaction speed and selectivity. | |
| Formation of Byproducts (e.g., cyclic trimers) | Elevated Reaction Temperature: Higher temperatures promote the formation of more stable cyclic peroxide structures. | As with low yield, strictly control the reaction temperature and keep it in the lower range (e.g., 5°C). The major product of a cooled (5 °C) acid-catalyzed reaction is 2,2′-dihydroperoxy-2,2′-dibutyl peroxide.[4] |
| Prolonged Reaction Time: Leaving the reaction to proceed for too long can lead to the formation of oligomeric and cyclic byproducts. | Monitor the reaction progress and quench it once the formation of the desired product has maximized. | |
| Product Instability / Decomposition | Presence of Contaminants: Traces of metals or other impurities can catalyze the decomposition of the peroxide. | Ensure all glassware is scrupulously clean. Use high-purity reagents. |
| Exposure to Heat or Light: Organic peroxides are sensitive to thermal and photolytic decomposition. | Protect the reaction mixture from light and maintain constant cooling. | |
| Difficulty in Product Isolation | Formation of an Emulsion: The product may form a stable emulsion with the aqueous phase, making separation difficult. | Use a suitable extraction solvent and employ techniques like centrifugation to aid phase separation. Salting out the aqueous layer by adding a saturated salt solution can also be effective. |
Experimental Protocols
Key Experiment: Acid-Catalyzed Synthesis of this compound
This protocol describes a general laboratory-scale synthesis. EXTREME CAUTION IS ADVISED.
Materials:
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2-Butanone (Methyl Ethyl Ketone, MEK)
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Hydrogen Peroxide (30-50% solution)
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Concentrated Sulfuric Acid (or other suitable acid catalyst)
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Dimethyl Phthalate (for stabilization, optional)
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Ice Bath
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Stirring Plate and Magnetic Stir Bar
-
Round-bottom flask
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Dropping funnel
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Separatory funnel
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Sodium Bicarbonate solution (for neutralization)
-
Magnesium Sulfate (for drying)
Procedure:
-
Preparation: Set up a round-bottom flask in an ice bath on a magnetic stirring plate.
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Reactant Mixture: Add a pre-determined amount of 2-butanone to the flask.
-
Catalyst Addition: Slowly add the acid catalyst to the 2-butanone while stirring and maintaining the temperature below 10°C.
-
Hydrogen Peroxide Addition: Slowly add the hydrogen peroxide solution dropwise from a dropping funnel over a period of 1-2 hours.[3] It is crucial to maintain the reaction temperature between 0-10°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at a low temperature for an additional 2-4 hours.
-
Quenching and Neutralization: Slowly pour the reaction mixture into a beaker containing ice-cold water. Carefully neutralize the mixture by adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with water and a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature.
-
Stabilization (Optional): The resulting peroxide can be diluted with a plasticizer like dimethyl phthalate for improved stability.
Visualizations
References
Technical Support Center: Stabilization of 2,2-Dihydroperoxybutane Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dihydroperoxybutane solutions. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common signs of decomposition?
A1: Decomposition of this compound, a peroxide-forming chemical, can be indicated by several observable signs. These include the formation of crystals or a precipitate within the solution. Discoloration or the development of a viscous liquid are also signs of degradation. It is crucial to handle any container exhibiting these signs with extreme caution, as peroxide crystals can be shock-sensitive and pose an explosion hazard. Do not attempt to open a container if crystals are present around the cap or within the solution.
Q2: What are the primary factors that accelerate the decomposition of this compound solutions?
A2: Several factors can accelerate the decomposition of this compound and other organic peroxides. Exposure to air, light, and heat are primary contributors to peroxide formation and subsequent decomposition. Contamination with metals or their salts can also catalyze decomposition. For instance, the presence of dissolved iron can significantly increase the rate of peroxide decomposition.[1] It is also important to note that concentrating the solution through evaporation or distillation will increase the concentration of any peroxides present, thereby increasing the hazard.
Q3: What type of stabilizer is recommended for this compound solutions?
A3: For many peroxide-forming solvents, hindered phenolic antioxidants are commonly used as stabilizers. Butylated hydroxytoluene (BHT) is a widely used stabilizer that acts as an oxygen scavenger, preventing the initiation of the autooxidation process that leads to peroxide formation.[2] Phenolic antioxidants work by donating a hydrogen atom to radical species, which terminates the radical chain reaction.
Q4: How does Butylated Hydroxytoluene (BHT) stabilize peroxide-forming chemicals?
A4: Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant that functions as a free radical scavenger. The stabilization mechanism involves the donation of a hydrogen atom from the hydroxyl group on the BHT molecule to a peroxy radical. This transfer neutralizes the reactive radical, thus interrupting the chain reaction of autooxidation that leads to the formation of peroxides. The resulting BHT radical is relatively stable and does not readily propagate the oxidation chain.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Solution shows signs of crystal formation or precipitation. | Advanced peroxide formation. | DO NOT OPEN OR MOVE THE CONTAINER. Isolate the area and contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures. |
| Solution has discolored or become viscous. | Initial stages of peroxide formation and decomposition. | Test for the presence and concentration of peroxides using appropriate test strips or analytical methods. If peroxides are present above acceptable limits, the solution should be stabilized or disposed of according to safety protocols. |
| Rapid gas evolution from the solution. | Accelerated decomposition, potentially leading to pressure buildup. | Work in a well-ventilated fume hood. Do not tightly cap the container. Cool the solution in an ice bath to slow the decomposition rate. Prepare for safe disposal. |
| Inconsistent experimental results. | Degradation of the this compound reagent. | Use a freshly opened or recently stabilized solution. Test for peroxide concentration before use. Store solutions properly to minimize degradation. |
Experimental Protocols
Protocol for Stabilization of this compound Solutions with Butylated Hydroxytoluene (BHT)
This protocol outlines the general procedure for adding BHT to a this compound solution to inhibit peroxide formation.
Materials:
-
This compound solution
-
Butylated hydroxytoluene (BHT), solid
-
Anhydrous solvent compatible with the experimental system (e.g., the solvent used for the this compound solution)
-
Inert gas (e.g., Nitrogen or Argon)
-
Glassware (beaker, graduated cylinder, stir bar)
-
Magnetic stir plate
Procedure:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Calculate the amount of BHT required to achieve the desired concentration (typically 50-200 ppm).
-
In a clean, dry beaker, dissolve the calculated amount of BHT in a small volume of the anhydrous solvent.
-
While stirring the this compound solution gently with a magnetic stir bar, slowly add the BHT solution.
-
Continue stirring for 15-30 minutes to ensure complete mixing.
-
If possible, purge the headspace of the storage container with an inert gas before sealing to minimize contact with oxygen.
-
Store the stabilized solution in a cool, dark place, away from heat and light sources.
-
Clearly label the container as "Stabilized with BHT" and include the date of stabilization.
Qualitative Test for Peroxides using Potassium Iodide
This method provides a simple qualitative indication of the presence of peroxides.
Materials:
-
Sample of this compound solution
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a test tube, dissolve a few crystals of potassium iodide in 1-2 mL of glacial acetic acid.
-
Add 1-2 mL of the this compound solution to be tested.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Visualizations
Decomposition Initiation Pathway
The decomposition of dihydroperoxides is often initiated by the homolytic cleavage of the weak oxygen-oxygen bond, a process that can be accelerated by heat, light, or the presence of metal ions. This initial step generates highly reactive alkoxy radicals.
References
Navigating the Challenges of 2,2-Dihydroperoxybutane Decomposition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The decomposition of 2,2-dihydroperoxybutane, a geminal dihydroperoxide, is a critical reaction in various synthetic pathways. However, its inherent instability can present significant challenges in experimental settings. This technical support center provides troubleshooting guidance and frequently asked questions to ensure safe and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Like other organic peroxides, this compound is sensitive to heat, shock, friction, and contamination.[1][2] Its decomposition is exothermic and can become self-accelerating, potentially leading to a thermal runaway or explosion.[3][4][5] Lower molecular weight organic peroxides are particularly unstable.
Q2: What factors can influence the decomposition rate of this compound?
A2: The decomposition rate is primarily affected by:
-
Temperature: Higher temperatures significantly increase the rate of decomposition.[5]
-
Contamination: Contaminants such as metals (iron, copper), strong acids, and bases can catalyze and accelerate decomposition, even at low temperatures.[1][2][5]
-
pH: The stability of peroxides can be pH-dependent. Acidic conditions can promote the formation of more complex and potentially less stable peroxide species.
-
Concentration: Higher concentrations of the peroxide can lead to a more rapid generation of heat during decomposition.
Q3: What are the expected decomposition products of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Slow or Incomplete Decomposition | Insufficient Temperature: The activation energy for decomposition has not been reached. | Gradually increase the reaction temperature while carefully monitoring for any signs of an accelerated reaction. |
| Presence of Inhibitors: Radical scavengers or certain impurities may be inhibiting the decomposition process. | Ensure all glassware is scrupulously clean. If possible, analyze the starting material for the presence of inhibitors. | |
| Incorrect Catalyst or Catalyst Concentration: If using a catalyst, it may be inactive or at too low a concentration. | Verify the identity and activity of the catalyst. Consider a modest increase in catalyst loading. | |
| Runaway Reaction or Explosion | Excessive Temperature: The reaction has surpassed the Self-Accelerating Decomposition Temperature (SADT).[5] | Immediately implement emergency cooling procedures. If the reaction is uncontrollable, evacuate the area.[3] |
| Contamination: The presence of catalytic impurities (e.g., rust, metal ions) is accelerating the decomposition.[1][5] | Use only clean, passivated, or glass-lined reactors. Avoid contact with incompatible metals like copper and iron.[5] | |
| High Concentration: A high concentration of the peroxide is leading to rapid heat generation. | Conduct the reaction in a more dilute solution. | |
| Inconsistent Product Yields | Variable Reaction Conditions: Fluctuations in temperature, mixing, or reactant addition rates. | Implement strict control over all reaction parameters. Use automated systems for additions where possible. |
| Side Reactions: The decomposition pathway may be shifting due to changes in conditions. | Analyze the product mixture using techniques like GC-MS to identify byproducts and understand competing reaction pathways.[9][10] | |
| Impure Starting Material: Impurities in the this compound can lead to different decomposition products. | Purify the starting material if possible and characterize it thoroughly before use. |
Quantitative Data on Butanone-Derived Peroxides
The synthesis of this compound from butanone and hydrogen peroxide can result in the formation of several peroxide species. The thermal stability of these products is a critical safety consideration.
| Compound | Onset of Decomposition (°C) | Decomposition Energy (J/g) | Notes |
| 2-hydroxy,2-hydroperoxybutane | 128 | 203 | Major product of the uncatalyzed reaction.[7] |
| 2,2′-dihydroperoxy-2,2′-dibutyl peroxide | 127 | 1292 | Major product of the acid-catalyzed reaction at 5 °C.[7] |
| 1,4,7-trimethyl-1,4,7-triethyl-1,4,7-cyclononatriperoxane | 128 | 1438 | Major product of the acid-catalyzed reaction at 20 °C.[7] |
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing the decomposition products of organic peroxides.
-
Sample Preparation:
-
Carefully prepare a dilute solution of this compound in a high-boiling point, inert solvent (e.g., dodecane).
-
-
Decomposition:
-
Heat the solution to the desired decomposition temperature in a controlled reaction vessel equipped with a condenser and temperature probe.
-
Extract aliquots of the reaction mixture at specific time intervals. Quench the reaction immediately by cooling the aliquot in an ice bath.
-
-
GC-MS Analysis:
-
Inject the quenched aliquot into a GC-MS system.
-
Use a suitable column (e.g., Rxi-5ms) for the separation of volatile organic compounds.[9][10]
-
Identify the decomposition products by comparing their mass spectra to a library of known compounds.
-
Quantify the products by using an internal or external standard.
-
Protocol 2: Determining Decomposition Onset by Differential Scanning Calorimetry (DSC)
DSC can be used to determine the thermal stability and decomposition characteristics of energetic materials.
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-5 mg) of the this compound sample into a DSC pan.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
Visualizing Decomposition and Troubleshooting
Decomposition Pathway
Caption: Generalized thermal or catalytic decomposition of this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for addressing unexpected experimental outcomes.
Logical Relationships in Troubleshooting
Caption: Relationship between a common problem, its causes, and potential solutions.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Peroxides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Lessons Learned from a Thermal Runaway Incident Involving an Organic Peroxide Intermediate During a Power Outage | AIChE [aiche.org]
- 4. nouryon.com [nouryon.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Butanone peroxide | 1338-23-4 [chemicalbook.com]
- 9. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hzdr.de [hzdr.de]
Technical Support Center: Optimization of Reaction Conditions Using 2,2-Dihydroperoxybutane
Disclaimer: The following information is intended for use by trained researchers, scientists, and drug development professionals. 2,2-Dihydroperoxybutane, like all organic peroxides, is a potentially hazardous material that requires careful handling and storage. Always consult the Safety Data Sheet (SDS) before use and perform a thorough risk assessment. The information provided here is based on general principles for organic peroxides, as specific literature on the optimization of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a geminal dihydroperoxide. Geminal dihydroperoxides are organic compounds containing two hydroperoxy groups (-OOH) attached to the same carbon atom. These compounds are primarily used as initiators for polymerization reactions and as oxidizing agents in organic synthesis. Their utility stems from the thermally unstable O-O bond, which can cleave to form reactive radicals.
Q2: What are the main safety hazards associated with this compound?
Like other organic peroxides, this compound is thermally sensitive and can undergo rapid, exothermic decomposition if not handled and stored correctly.[1][2] Key hazards include:
-
Thermal Instability: Decomposition can be initiated by heat, friction, or shock.[2]
-
Contamination: Contact with incompatible materials such as strong acids and bases, reducing agents, and certain metals (e.g., iron, copper) can catalyze violent decomposition.[3]
-
Fire Hazard: While not flammable themselves, organic peroxides can ignite flammable materials upon decomposition due to the release of oxygen.[1]
-
Corrosive and Toxic Effects: Direct contact can cause severe skin and eye irritation or burns.[4]
Q3: How should this compound be stored?
Proper storage is crucial for safety and to maintain the reagent's quality.[1][2]
-
Temperature Control: Store in a cool, well-ventilated area, away from heat sources and direct sunlight.[3][4] Some organic peroxides require refrigeration.[1] Always adhere to the manufacturer's recommended storage temperature.
-
Original Container: Keep the compound in its original, vented container to prevent pressure buildup from slow decomposition.[3]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Always handle organic peroxides with appropriate PPE.[3]
-
Eye Protection: Chemical safety goggles are mandatory.[5]
-
Gloves: Wear chemically resistant gloves.[5]
-
Lab Coat: A flame-resistant lab coat should be worn.[4]
-
Face Shield: A face shield may be necessary for larger quantities or when there is a higher risk of splashing.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving organic peroxides like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Low Reaction Temperature: The activation energy for peroxide decomposition may not be reached. 2. Inhibitors Present: Trace impurities in the solvent or on the glassware may be quenching the reaction. 3. Incorrect Catalyst or Promoter Concentration: The catalyst or promoter may be inactive or at a suboptimal concentration. 4. Degraded Peroxide: The this compound may have decomposed during storage. | 1. Gradually increase the reaction temperature in small increments, monitoring for any exothermic events. 2. Use freshly purified solvents and scrupulously clean, oven-dried glassware. 3. Titrate the catalyst/promoter concentration. Ensure the catalyst is from a reliable source and has been stored correctly. 4. Verify the active oxygen content of the peroxide using iodometric titration before use.[6] |
| Exothermic Reaction / Runaway Reaction | 1. Excessive Peroxide Concentration: The concentration of this compound in the reaction mixture is too high. 2. Rapid Addition of Peroxide: Adding the peroxide too quickly can lead to a rapid buildup of heat. 3. Contamination: Presence of incompatible materials (e.g., metals, strong acids/bases) is catalyzing rapid decomposition.[3] 4. Inadequate Cooling: The cooling system is insufficient to dissipate the heat generated by the reaction. | 1. Always add the peroxide to the reaction mixture, not the other way around. [6] Keep the peroxide concentration low, typically below 20%.[6] 2. Add the peroxide solution dropwise over an extended period using an addition funnel or syringe pump. 3. Ensure all reagents and equipment are free from contaminants. Use high-purity solvents and reagents. 4. Use an appropriately sized cooling bath (e.g., ice-water, dry ice-acetone) and monitor the internal reaction temperature closely with a thermometer. |
| Formation of Unexpected Byproducts | 1. Over-oxidation: The reaction conditions are too harsh, leading to further oxidation of the desired product. 2. Side Reactions: The reactive radicals generated from the peroxide are participating in unintended reaction pathways. 3. Solvent Participation: The solvent may be reacting with the peroxide or intermediates. | 1. Lower the reaction temperature or reduce the reaction time. 2. Adjust the stoichiometry of the reagents. Consider using a radical scavenger if appropriate for the desired transformation. 3. Choose an inert solvent that is known to be stable under the reaction conditions. |
| Difficulty in Product Purification | 1. Residual Peroxides: Unreacted this compound or peroxidic byproducts remain in the reaction mixture. 2. Emulsion Formation During Workup: The presence of peroxides and their decomposition products can lead to emulsions during aqueous extraction. | 1. Quench the reaction with a reducing agent such as sodium sulfite or sodium thiosulfate solution before workup.[6] Always test for the presence of residual peroxides using peroxide test strips before concentrating the reaction mixture.[7] 2. Add a saturated brine solution to help break up emulsions. Centrifugation can also be effective. |
Experimental Protocols
General Protocol: Metal-Catalyzed Oxidation of a Secondary Alcohol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add the secondary alcohol (1.0 eq) and a suitable solvent (e.g., acetonitrile, tert-butanol).
-
Place the flask in a cooling bath (e.g., ice-water).
-
Add the metal catalyst (e.g., a salt of copper or iron, typically 1-5 mol%).
-
-
Addition of this compound:
-
Prepare a solution of this compound (1.1-1.5 eq) in the same solvent.
-
Using a syringe pump or an addition funnel, add the peroxide solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench any unreacted peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative result is obtained with a peroxide test strip.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: General workflow for an oxidation reaction.
Caption: Troubleshooting low reaction conversion.
Caption: Essential safety precautions for peroxides.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. eopsg.org [eopsg.org]
- 4. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. epfl.ch [epfl.ch]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Purification of 2,2-Dihydroperoxybutane
Disclaimer: 2,2-Dihydroperoxybutane is a potentially unstable and hazardous organic peroxide. The information provided here is for guidance purposes only and should be used by trained researchers in a controlled laboratory setting. Always consult with a qualified safety professional before handling this or any other organic peroxide. All experimental work should be conducted behind a blast shield with appropriate personal protective equipment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Like many organic peroxides, this compound is expected to be sensitive to heat, shock, friction, and contamination.[1][2][3] Decomposition can be rapid and violent, potentially leading to fire or explosion.[4][5] It is also likely to be a strong oxidizing agent and can react vigorously with other materials.[6]
Q2: How should I store crude this compound before purification?
A2: Store in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong acids, bases, reducing agents, and metals.[4][6][7] Use only the original, properly vented container.[4][6] Refrigerated storage may be necessary to ensure stability, but care must be taken to prevent the peroxide from freezing or precipitating, which can increase its shock sensitivity.[8]
Q3: What are the signs of decomposition or dangerous peroxide accumulation?
A3: Visual cues such as the formation of crystals, a cloudy appearance, discoloration, or the presence of an oily layer in the liquid can indicate dangerous levels of peroxide accumulation and instability.[9][10] If any of these signs are observed, do not handle the container and seek immediate assistance from a hazardous materials expert.[3][11]
Q4: Can I distill this compound to purify it?
A4: Extreme caution is advised. Distillation of organic peroxides is highly hazardous as it can concentrate the peroxide, and any impurities could catalyze explosive decomposition.[5][8] If distillation is deemed absolutely necessary, it should be performed on a small scale, under vacuum to keep the temperature low, and never to dryness (a residue of at least 10-20% should be left).[9][12] The presence of a stabilizer in the distillation pot might be considered, but this will not be removed during distillation.[3][11]
Q5: What are the most common impurities I might encounter?
A5: Impurities in the synthesis of this compound could include unreacted starting materials (e.g., 2-butanone, hydrogen peroxide), by-products from side reactions, and decomposition products. The specific impurities will depend on the synthetic route used.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Crude product appears cloudy or has precipitated solids. | Peroxide decomposition or crystallization. This is an extremely hazardous situation. | DO NOT MOVE OR OPEN THE CONTAINER. Evacuate the area and contact your institution's environmental health and safety (EHS) office or a hazardous materials disposal team immediately.[3][11] |
| Low yield of purified product. | - Decomposition during purification. - Inefficient extraction or separation. | - Re-evaluate the purification method to minimize heat and exposure to contaminants. - Consider a non-thermal purification method like column chromatography at low temperatures.[14] - Optimize extraction parameters (solvent, pH, number of extractions). |
| Purified product shows signs of instability (e.g., discoloration) over a short period. | - Presence of residual impurities that catalyze decomposition. - Inappropriate storage conditions. | - Re-purify the material, paying close attention to removing potential catalysts. - Ensure the purified product is stored in a clean, appropriate container at the correct temperature and protected from light.[4][7] |
| Inconsistent results in purity analysis (e.g., by HPLC or NMR). | - On-column or in-sample decomposition during analysis. - Use of an inappropriate analytical method. | - For HPLC, use a mobile phase and column that are compatible with peroxides and consider refrigerated sample injection.[15][16] - For NMR, ensure the solvent is inert and consider running the analysis at a lower temperature.[17][18] |
Experimental Protocols
General Safety Protocol for Handling this compound
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.[4][6]
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood.[6]
-
Blast Shield: All work with concentrated solutions or the pure compound must be conducted behind a blast shield.
-
Quantity: Use the smallest possible quantities of material for any experiment.
-
Contamination: Avoid all contact with metals, strong acids, bases, and reducing agents. Use only clean, compatible equipment (e.g., glass, Teflon).[6]
-
Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite. The contaminated absorbent should then be wetted with water and disposed of as hazardous waste.[6]
-
Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous waste.[6]
Potential Purification Protocol: Low-Temperature Column Chromatography
This is a hypothetical protocol and must be adapted and validated with extreme caution.
-
Column Preparation: Pack a glass chromatography column with activated alumina, using a non-polar, inert solvent (e.g., hexane or a fluorinated solvent) as the eluent.[14] The column should be prepared in a fume hood and behind a blast shield.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the cold eluent. Carefully load the solution onto the top of the column.
-
Elution: Elute the column with the cold solvent, collecting fractions. The temperature of the column can be maintained using a cooling jacket.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical technique (e.g., TLC with a peroxide-sensitive stain, or HPLC).
-
Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cold water bath). Do not evaporate to dryness.
Purity Analysis Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Use an HPLC system with a UV detector. A reversed-phase C18 column is often suitable for organic peroxides.[15][19]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase. The exact ratio should be optimized for the best separation.[20]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the elution profile. The retention time and peak area can be used to determine the purity relative to a standard, if available.
-
Caution: Be aware that some organic peroxides can be unstable under HPLC conditions. It may be necessary to use a cooled autosampler and to run the analysis promptly after sample preparation.
Visualizations
Caption: Safety workflow for handling this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. hmroyal.com [hmroyal.com]
- 5. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 6. eopsg.org [eopsg.org]
- 7. nouryon.com [nouryon.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. louisville.edu [louisville.edu]
- 11. pdx.edu [pdx.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. column-chromatography.com [column-chromatography.com]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatography of selected organic peroxides with oxidative amperometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2-Dihydroperoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dihydroperoxybutane, a component of the mixture commonly known as methyl ethyl ketone peroxide (MEKP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the acid-catalyzed reaction of 2-butanone (methyl ethyl ketone) with hydrogen peroxide.
Issue 1: Low Yield of the Desired this compound Product
-
Question: My reaction is producing a low yield of the target this compound. What are the potential causes and how can I improve the yield?
-
Answer: A low yield of this compound is often due to the formation of various side products. The reaction between 2-butanone and hydrogen peroxide under acidic conditions can produce a complex mixture of peroxides. Key factors influencing the product distribution include reaction temperature, reactant concentrations, and the concentration of the acid catalyst.[1]
Potential Causes and Solutions:
-
Suboptimal Temperature: Higher temperatures can favor the formation of more condensed and cyclic peroxide structures over the desired this compound.
-
Recommendation: Maintain a low reaction temperature, ideally between 0-10°C, to favor the formation of the desired product and minimize side reactions.[2]
-
-
Incorrect Reactant Ratios: The molar ratio of 2-butanone to hydrogen peroxide is critical. An excess of either reactant can lead to the formation of undesired oligomeric or cyclic peroxides.
-
Recommendation: Carefully control the stoichiometry. Experiment with slight variations in the molar ratios to find the optimal conditions for your specific setup.
-
-
Inappropriate Acid Concentration: The concentration of the acid catalyst affects the reaction rate and the equilibrium between the different peroxide species.
-
Recommendation: Use a strong acid, such as sulfuric acid, at a concentration that promotes the formation of the desired product without excessively accelerating side reactions. The literature suggests that lower acid strength can reduce the conversion and reaction rate, while higher acid strength may lead to more byproducts.[2]
-
-
Issue 2: Formation of a Complex Mixture of Peroxides and Difficulty in Purification
-
Question: My final product is a complex mixture containing multiple peroxide species, making the purification of this compound challenging. How can I minimize the formation of these impurities?
-
Answer: The acid-catalyzed reaction of 2-butanone and hydrogen peroxide is known to produce a variety of peroxide structures. One study identified at least seven different peroxide compounds in the reaction mixture.[3] These include monomeric, dimeric, and trimeric forms, both linear and cyclic.[1]
Strategies to Minimize Side Products:
-
Control of Reaction Time: Longer reaction times can lead to the formation of more stable, highly condensed peroxide byproducts.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the optimal concentration of this compound is reached.
-
-
Use of a Co-solvent: The solubility of the reactants can influence the reaction pathway.
-
Recommendation: The use of a suitable co-solvent may help to homogenize the reaction mixture and favor the formation of the desired product.
-
-
Purification: After the reaction, excess hydrogen peroxide and hydroperoxides can be reduced to facilitate purification.
-
Recommendation: A common industrial practice is to treat the reaction mixture with a reducing agent like sodium sulfite to remove unreacted peroxides.
-
-
Issue 3: Unstable or Explosive Product
-
Question: The synthesized product appears to be unstable and potentially explosive. What are the safety precautions I should take?
-
Answer: Methyl ethyl ketone peroxide and its various isomers, including this compound, are highly energetic materials that are sensitive to shock, friction, heat, and contamination.[1][4] The formation of certain crystalline or highly condensed byproducts can increase the sensitivity of the mixture.
Critical Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5]
-
Work Environment: Work in a well-ventilated fume hood and behind a safety shield. Ensure a safety shower and eyewash station are readily accessible.[5]
-
Avoid Contamination: Do not allow the product to come into contact with incompatible materials such as strong acids, bases, metals (especially cobalt, iron, and copper salts), and reducing agents, as this can lead to rapid and violent decomposition.[1][5]
-
Temperature Control: Store the product in a cool, dark place, away from heat sources. Do not store in a standard refrigerator where food is kept.[6][7]
-
Handling: Use only clean containers made of approved materials (e.g., polyethylene). Never use metal or glass containers for storage.[5] Avoid friction and impact.
-
Disposal: Dispose of any waste containing MEKP according to institutional and regulatory guidelines. Spills should be absorbed with an inert material like sodium bicarbonate, wetted with water, and collected in a polyethylene container for disposal. Do not use vermiculite or sand for spill cleanup as this may cause rapid decomposition.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of this compound?
A1: The reaction of 2-butanone with hydrogen peroxide in the presence of an acid catalyst can lead to a mixture of several peroxide compounds. Studies have identified various linear and cyclic structures. The primary side products include:
-
Cyclic Dimer: A six-membered ring containing two peroxide linkages.[8]
-
Linear Dimer and Oligomers: Formed through the condensation of multiple 2-butanone and hydroperoxide units.[8]
-
Cyclic Trimer: A nine-membered ring structure.[1]
A study by Milas and Golubovic identified seven different peroxide forms with the following approximate distribution in their reaction mixture[3]:
-
Peroxide I: 25%
-
Peroxide II: 1%
-
Peroxide III: 2%
-
Peroxide IV: 5%
-
Peroxide V: 12%
-
Peroxide VI: 45%
-
Peroxide VII: 10%
Q2: What is the general mechanism for the formation of this compound and its side products?
A2: The reaction proceeds via an acid-catalyzed nucleophilic addition of hydrogen peroxide to the carbonyl group of 2-butanone. The initial product is a hydroxy hydroperoxide, which can then react further. The formation of various products is a result of competing equilibrium reactions.
-
Formation of this compound: The initial hydroxy hydroperoxide can react with another molecule of hydrogen peroxide to form the desired product.
-
Formation of Cyclic Dimers and Trimers: The hydroxy hydroperoxide can undergo intermolecular condensation reactions to form cyclic oligomers. This process is also acid-catalyzed.[1]
-
Formation of Linear Oligomers: Further condensation reactions between the initial products can lead to the formation of linear peroxide polymers.
Q3: Is there a standard protocol for the synthesis of this compound?
A3: While specific research protocols may vary, a general procedure for the synthesis of methyl ethyl ketone peroxide (which contains this compound) involves the slow, controlled addition of hydrogen peroxide to a cooled mixture of 2-butanone and an acid catalyst.
General Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-butanone and a suitable solvent (if necessary).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0-5°C.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred 2-butanone solution while maintaining the low temperature.
-
Hydrogen Peroxide Addition: Add hydrogen peroxide dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at a low temperature for several hours.
-
Workup: Carefully pour the reaction mixture into cold water or a saturated ammonium sulfate solution. Extract the organic layer with a suitable solvent (e.g., pentane or diethyl ether).
-
Washing: Wash the organic extract with water and then with a saturated sodium bicarbonate solution to neutralize the acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature.
-
Purification: Further purification can be attempted by low-temperature crystallization or chromatography, though this can be hazardous due to the instability of the peroxides.
Caution: This is a generalized protocol. The synthesis of organic peroxides is extremely hazardous and should only be performed by trained professionals with appropriate safety measures in place.
Data Presentation
Table 1: Approximate Distribution of Peroxide Products in a Typical Synthesis
| Peroxide Form (as identified by Milas and Golubovic) | Approximate Percentage in Mixture |
| Peroxide I | 25% |
| Peroxide II | 1% |
| Peroxide III | 2% |
| Peroxide IV | 5% |
| Peroxide V | 12% |
| Peroxide VI | 45% |
| Peroxide VII | 10% |
Data from a 1959 study and may vary based on reaction conditions.[3]
Visualizations
Caption: Reaction pathway for the synthesis of this compound and side products.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. methyl ethyl ketone peroxides [library.sciencemadness.org]
- 4. nj.gov [nj.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. d1fkwa1hd8qd6y.cloudfront.net [d1fkwa1hd8qd6y.cloudfront.net]
- 7. arkema.com [arkema.com]
- 8. Methyl ethyl ketone peroxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Handling of 2,2-Dihydroperoxybutane
Frequently Asked Questions (FAQs)
Q1: What is 2,2-dihydroperoxybutane, and why does it require special handling?
This compound (CAS No: 2625-67-4) is a geminal dihydroperoxide, a class of organic peroxides known for their inherent instability.[1] The presence of two hydroperoxy groups on the same carbon atom makes the molecule highly susceptible to rapid, exothermic decomposition, which can lead to detonation if not handled correctly. Accidental detonation can be triggered by heat, friction, shock, or contamination.
Q2: What is the primary hazard associated with this compound?
The primary hazard is its potential for self-accelerating decomposition. This is a process where the heat generated by the decomposition of the peroxide cannot be dissipated quickly enough, leading to a rapid increase in temperature and decomposition rate, which can result in an explosion. The lowest temperature at which this can occur for a substance in its packaging is the Self-Accelerating Decomposition Temperature (SADT). While the specific SADT for this compound is not available, it is crucial to assume it is low and requires strict temperature control.
Q3: What are the general storage guidelines for this compound?
Based on guidelines for other organic peroxides, this compound should be stored in a dedicated, well-ventilated, and temperature-controlled environment, away from direct sunlight and heat sources.[2][3] It is critical to prevent any possibility of confinement, as pressure buildup from decomposition gases can lead to an explosion. Storage containers should be the original shipping containers, which are designed with appropriate venting.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A comprehensive PPE protocol is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton™). Consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.
Troubleshooting Guides
Issue: Accidental Temperature Fluctuation in Storage
Problem: The temperature of the storage unit has risen above the recommended setpoint.
Immediate Actions:
-
Do Not Approach: If the temperature has significantly exceeded the setpoint or if any signs of decomposition (e.g., discoloration, gas evolution, container bulging) are visible, evacuate the area immediately and contact emergency services.
-
Remote Cooling: If it is safe to do so and the temperature deviation is minor, attempt to remotely cool the storage unit.
-
Assess and Dispose: Once the temperature is stabilized, the integrity of the this compound should be considered compromised. It should be disposed of following institutional hazardous waste protocols for reactive chemicals.
Issue: Spillage of this compound Solution
Problem: A small amount of this compound solution has been spilled in the fume hood.
Procedure:
-
Containment: Keep the spill contained within the fume hood.
-
Inert Absorbent: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use organic materials like paper towels or sawdust.
-
Wetting: Dampen the absorbent material with water to reduce sensitivity.
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a polyethylene bag or container.
-
Disposal: The collected waste is hazardous and must be disposed of according to institutional guidelines for reactive waste. Do not seal the waste container tightly to allow for the venting of any decomposition gases.
-
Decontamination: Clean the spill area thoroughly with a mild detergent solution.
Data Summary
Table 1: Incompatible Materials with Organic Peroxides
| Material Class | Examples | Potential Outcome of Contact |
| Acids | Sulfuric acid, Nitric acid | Violent decomposition |
| Bases | Sodium hydroxide, Potassium hydroxide | Violent decomposition |
| Metals | Iron, Copper, Brass, Finely powdered metals | Catalyze decomposition |
| Reducing Agents | Amines, Metal hydrides | Violent reaction and decomposition |
| Combustible Materials | Wood, Paper, Solvents | Can be ignited by decomposing peroxide |
This table is based on general incompatibilities of organic peroxides and data for 2,2-Di(tert-butylperoxy)butane.[2]
Experimental Protocols
Protocol 1: Dilution of this compound for Experimental Use
Objective: To safely dilute a stock solution of this compound to a working concentration.
Methodology:
-
Ensure the fume hood is clean and free of any incompatible materials.
-
Use non-sparking tools and clean glassware.
-
Pre-chill the diluting solvent (e.g., a compatible, high-boiling point, non-reactive solvent) in an ice bath.
-
Slowly add the calculated amount of the this compound stock solution to the chilled solvent while gently stirring with a non-metallic stirrer.
-
Monitor the temperature of the solution throughout the dilution process. If a temperature rise is observed, pause the addition until the temperature stabilizes.
-
The diluted solution should be used immediately. Do not store diluted solutions for extended periods.
Visualizations
Caption: Logical flow from initiation triggers to potential detonation of this compound.
References
Navigating the Scale-Up of 2,2-Dihydroperoxybutane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-dihydroperoxybutane, a key intermediate in various chemical processes, presents a unique set of challenges when transitioning from laboratory-scale to large-scale production. This technical support center provides essential guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The primary challenges include:
-
Reaction Control and Selectivity: The reaction of butanone with hydrogen peroxide can produce a complex mixture of peroxide oligomers and byproducts.[1][2] Controlling the reaction to favor the formation of this compound is critical.
-
Thermal Hazards: Organic peroxides are inherently unstable and can decompose exothermically.[2] Proper temperature control and understanding the Self-Accelerating Decomposition Temperature (SADT) are paramount to prevent runaway reactions.
-
Byproduct Formation: Undesired side reactions, such as the Hock-like rearrangement, can occur in the acidic reaction medium, leading to the formation of various byproducts that complicate purification and impact product quality.[1]
-
Purification: Separating this compound from unreacted starting materials, water, and various peroxide byproducts at a large scale can be complex and requires specialized techniques.
-
Safety: Handling concentrated hydrogen peroxide and the resulting organic peroxides requires stringent safety protocols to mitigate the risks of explosions and chemical burns.
Q2: What are the typical starting materials and catalysts for this synthesis?
A2: The synthesis is typically carried out by reacting 2-butanone (methyl ethyl ketone, MEK) with hydrogen peroxide.[2] The reaction is often catalyzed by a strong acid, such as sulfuric acid or nitric acid, to promote the formation of the geminal dihydroperoxide.[2]
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with post-column derivatization is a suitable method for the analysis of the reaction mixture. This technique can separate and quantify this compound and its various oligomeric byproducts.[3][4][5] Gas Chromatography (GC) can be used to analyze the purity of the starting 2-butanone for any impurities that might affect the reaction.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for scale-up synthesis.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Verify the quality and stoichiometry of 2-butanone and hydrogen peroxide. Ensure the catalyst concentration is optimal. Monitor the reaction to completion using HPLC. |
| Side reactions consuming the product. | Optimize reaction temperature and catalyst addition rate to minimize byproduct formation. Lower temperatures generally favor the formation of the desired dihydroperoxybutane. | |
| Decomposition of the product. | Ensure the reaction temperature is well below the decomposition temperature of the product. Avoid localized heating ("hot spots") through efficient stirring. | |
| High Impurity Profile | Formation of oligomeric peroxides. | Control the molar ratio of reactants and the reaction time. Higher concentrations of reactants can favor the formation of dimers and trimers.[2] |
| Hock-like rearrangement byproducts. | This acid-catalyzed rearrangement can be minimized by careful control of the acid concentration and temperature.[1] Consider alternative catalysts or a two-phase system to reduce byproduct formation. | |
| Inefficient purification. | Evaluate different purification strategies such as extraction, crystallization, or chromatography. The choice of solvent is critical for selective extraction. | |
| Exothermic Runaway | Inadequate heat removal. | Ensure the reactor's cooling system is appropriately sized for the scale of the reaction. The rate of addition of reactants, particularly hydrogen peroxide, should be carefully controlled to manage the heat generated. |
| Contamination. | Ensure all equipment is scrupulously clean. Contaminants such as transition metals can catalyze the decomposition of peroxides.[2] | |
| Exceeding the SADT. | Determine the Self-Accelerating Decomposition Temperature (SADT) of the reaction mixture under process conditions. Operate at a safe margin below the SADT. |
Experimental Protocols
General Synthesis of this compound (Lab Scale)
This protocol is for informational purposes and must be adapted and thoroughly risk-assessed for scale-up.
Materials:
-
2-Butanone (Methyl Ethyl Ketone, MEK)
-
Hydrogen Peroxide (50-70% solution)
-
Sulfuric Acid (concentrated)
-
Ice bath
-
Stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, add 2-butanone.
-
Slowly, and with vigorous stirring, add the hydrogen peroxide solution while maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Continue stirring at this temperature for a specified time (typically 1-3 hours), monitoring the reaction by HPLC.
-
After the reaction is complete, carefully transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with cold water and then with a dilute sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over a suitable drying agent.
-
The resulting solution contains this compound and other peroxide products. Further purification may be required.
HPLC Method for Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.
-
Post-column Derivatization: A common method involves the post-column reaction with a solution of sodium iodide in acetic acid. The liberated iodine can be detected by a UV detector at a wavelength of 292 nm or 360 nm.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Data Presentation
The following table provides a conceptual framework for organizing data during scale-up experiments. Actual values will vary based on specific process conditions.
| Scale | Reactant Ratio (Butanone:H₂O₂) | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Key Byproducts Observed |
| Lab (100 mL) | 1:2 | 5 | 5 | 2 | 75 | 85 | Dimeric peroxides |
| Pilot (10 L) | 1:2.2 | 4 | 3 | 3 | 70 | 80 | Dimeric peroxides, Hock rearrangement products |
| Production (1000 L) | 1:2.5 | 3.5 | 0-2 | 4 | 65 | 75 | Increased oligomers, Hock rearrangement products |
Visualizations
Synthesis Pathway and Byproduct Formation
Caption: Synthesis of this compound and major byproducts.
This technical support center provides a foundational resource for navigating the complexities of scaling up the synthesis of this compound. For specific applications and large-scale manufacturing, it is imperative to conduct thorough process safety assessments and optimization studies.
References
- 1. Characterization of 2-Butanone Peroxide Oligomeric Profiles and Their Associated Gas-Phase and Solution-Phase Rearrangement Products by Electrospray Ionization Mass Spectrometry for Forensic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. osha.gov [osha.gov]
- 4. A Sampling and Analytical Method for Methyl Ethyl Ketone Peroxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Technical Support Center: Managing 2,2-Dihydroperoxybutane Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,2-dihydroperoxybutane. It offers troubleshooting guides and frequently asked questions to ensure the safe handling and management of potential thermal runaway events during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway and why is it a concern with this compound?
A1: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can result in a fire, explosion, and the release of toxic gases. This compound, as an organic peroxide, is thermally unstable and can undergo self-accelerating decomposition, making it susceptible to thermal runaway, especially in the presence of contaminants or at elevated temperatures.
Q2: What are the primary triggers for thermal runaway in reactions involving this compound?
A2: The primary triggers include:
-
High Temperatures: Exceeding the safe operating temperature can initiate rapid decomposition.
-
Contamination: Contact with incompatible materials such as strong acids, bases, metals (iron, copper, cobalt), and reducing agents can catalyze decomposition.
-
Concentration: Higher concentrations of this compound can lead to a greater heat release upon decomposition.
-
Inadequate Heat Removal: Poor mixing or insufficient cooling can allow heat to accumulate.
Q3: What are the signs of an impending thermal runaway?
A3: Key indicators to monitor include:
-
An unexpected and rapid increase in reaction temperature.
-
A noticeable increase in the reaction vessel's pressure.
-
Gas evolution (bubbling or foaming) from the reaction mixture.
-
A change in the color or viscosity of the reaction mixture.
-
Unusual noises from the reactor, such as hissing.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: In case of a suspected thermal runaway, personnel safety is the top priority.
-
Activate the emergency alarm to alert others.
-
If safe to do so, immediately apply emergency cooling and/or activate the quenching system.
-
Stop all reactant feeds.
-
Evacuate the immediate area and follow established emergency procedures.
-
Do not attempt to handle a runaway reaction without proper training and protective equipment.
Q5: How should this compound be stored safely?
A5: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition. It should be kept in its original, approved container and segregated from incompatible materials. The storage temperature should be maintained below its Self-Accelerating Decomposition Temperature (SADT).
Troubleshooting Guides
Scenario 1: Unexpected Temperature Spike During Reaction
-
Question: My reaction temperature is increasing much faster than expected. What should I do?
-
Answer:
-
Immediate Action: Immediately enhance cooling to the maximum capacity. If the temperature continues to rise, proceed to the emergency shutdown procedure.
-
Investigation:
-
Check Cooling System: Verify that the cooling system is functioning correctly (coolant flow rate, temperature).
-
Review Reactant Addition: Confirm that the reactant addition rate is not exceeding the planned rate.
-
Assess Agitation: Ensure the stirrer is operating at the correct speed for efficient heat transfer.
-
-
Resolution: If the temperature is brought under control, proceed with the reaction at a reduced reactant feed rate and monitor closely. If not, execute an emergency shutdown.
-
Scenario 2: Visible Gas Evolution and Pressure Increase
-
Question: I observe significant gas bubbling and the pressure in my reactor is rising. What does this indicate and what is the appropriate response?
-
Answer:
-
Indication: This is a strong sign of decomposition, which can lead to a thermal runaway.
-
Immediate Action:
-
Stop the addition of all reactants.
-
Apply emergency cooling.
-
If the pressure continues to rise, vent the reactor to a safe location through a designated scrubbing system if available.
-
Prepare for immediate evacuation.
-
-
Post-Incident Analysis: After the situation is stabilized, investigate the cause. This could be due to exceeding the critical temperature or the presence of a contaminant.
-
Data Presentation
While specific, publicly available calorimetric data for this compound is limited, the following table provides a template with hypothetical but realistic values for key thermal hazard parameters. These should be determined experimentally for the specific reaction system.
| Parameter | Typical Value Range | Significance |
| Decomposition Onset Temperature (Tonset) | 80 - 120 °C | The temperature at which significant exothermic decomposition begins. |
| Heat of Decomposition (ΔHd) | 1200 - 2000 J/g | The total energy released during decomposition; higher values indicate greater hazard. |
| Activation Energy (Ea) | 80 - 150 kJ/mol | Indicates the sensitivity of the decomposition rate to temperature changes. |
| Self-Accelerating Decomposition Temp. (SADT) | 50 - 70 °C | The lowest temperature at which the substance in its commercial packaging can undergo self-accelerating decomposition. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | < 24 hours at Tonset | The time it takes for a reaction to reach its maximum rate of temperature increase under adiabatic conditions. A shorter TMR indicates a higher risk. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature and heat of decomposition of this compound.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in a high-pressure DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 2-10 °C/min) under a controlled atmosphere (typically nitrogen).
-
The heat flow to the sample is measured as a function of temperature.
-
The onset temperature of the exothermic decomposition peak and the integrated area of the peak (proportional to the heat of decomposition) are determined from the resulting thermogram.
-
Protocol 2: Safe Reaction Setup and Execution
-
Objective: To provide a general procedure for safely conducting reactions with this compound.
-
Materials & Equipment:
-
Jacketed glass reactor with appropriate cooling/heating circulator.
-
Overhead stirrer with a high-torque motor.
-
Calibrated temperature and pressure sensors.
-
Automated reactant dosing pump.
-
Emergency quench/dump system.
-
Inert atmosphere (e.g., nitrogen).
-
-
Procedure:
-
System Inerting: Purge the reactor with an inert gas to remove oxygen.
-
Solvent and Reagent Addition: Charge the reactor with the reaction solvent and any non-peroxidic reagents.
-
Temperature Control: Bring the reactor contents to the desired initial temperature, ensuring the cooling system is operational.
-
Peroxide Addition: Begin the slow, controlled addition of this compound solution via the dosing pump. The addition rate should be calculated to ensure the heat generated can be effectively removed by the cooling system.
-
Monitoring: Continuously monitor the reaction temperature, pressure, and stirrer torque. Any deviation from the expected profile should trigger an alert.
-
Post-Reaction: Once the addition is complete, maintain the reaction temperature for the required period.
-
Quenching: At the end of the reaction, safely quench any remaining peroxide with a suitable reducing agent (e.g., sodium sulfite solution), ensuring the quenching process is also temperature-controlled.
-
Mandatory Visualization
Validation & Comparative
A Comparative Analysis of 2,2-dihydroperoxybutane and Benzoyl Peroxide as Radical Initiators
In the realm of polymer chemistry and various industrial applications, the selection of an appropriate radical initiator is paramount to controlling reaction kinetics and achieving desired product characteristics. This guide provides an objective comparison of two such initiators: 2,2-dihydroperoxybutane and the widely used benzoyl peroxide. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each initiator is crucial for their safe handling and effective application.
| Property | This compound | Benzoyl Peroxide (BPO) |
| CAS Number | 2625-67-4[1] | 94-36-0 |
| Molecular Formula | C4H10O4[1] | C14H10O4 |
| Molecular Weight | 122.12 g/mol [1] | 242.23 g/mol |
| Appearance | - | Colorless crystalline solid |
| Melting Point | - | 105 °C |
Thermal Decomposition and Initiation Performance
The efficacy of a radical initiator is largely determined by its thermal decomposition characteristics, which dictate the rate of radical generation and, consequently, the polymerization rate.
The thermal stability and decomposition kinetics are critical parameters for selecting an initiator for a specific temperature range.
| Parameter | This compound | Benzoyl Peroxide (BPO) |
| Decomposition Temperature | Onset temperature of 375.2 K (102.05 °C) for a related hydroperoxide (BHTOOH)[2] | Onset temperature of 79 °C (98% BPO) and 98 °C (75% BPO)[3] |
| Half-life (t½) | 10h at 98°C, 1h at 116°C, 1min at 153°C (for 2,2-Di-(tert-butylperoxy)-butane)[4] | - |
| Activation Energy (Ea) | 66.07 kJ/mol (for a related hydroperoxide, BHTOOH)[2] | 146.8 kJ/mol[5] |
| Decomposition Enthalpy | 865.0 J/g (for a related hydroperoxide, BHTOOH)[2] | 229.7–524.2 J/g[5] |
Initiator efficiency (f) is a measure of the fraction of radicals generated that successfully initiate polymerization.
| Initiator | Initiator Efficiency (f) | Experimental Conditions |
| Benzoyl Peroxide (BPO) | 0.89 ± 0.08 | Polymerization of methyl methacrylate at 100 °C[6] |
No specific experimental data on the initiator efficiency of this compound was found in the provided search results.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings.
This technique is used to study the thermal stability and decomposition kinetics of the initiators.
Objective: To determine the onset decomposition temperature, peak decomposition temperature, and enthalpy of decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum, stainless steel)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
A small, accurately weighed sample of the initiator (typically 1-5 mg) is hermetically sealed in a sample pan.
-
An empty pan is used as a reference.
-
The DSC cell is purged with an inert gas to provide a controlled atmosphere.
-
The sample and reference are heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The onset temperature of decomposition is determined from the point of initial deviation from the baseline in the exothermic direction. The peak temperature corresponds to the maximum heat flow.
-
The enthalpy of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.
-
To determine kinetic parameters like activation energy (Ea), the experiment is repeated at multiple heating rates. Methods such as the Kissinger method can then be applied to the data.
This protocol outlines a method to quantify the efficiency of an initiator in a radical polymerization reaction.
Objective: To determine the fraction of radicals generated by the initiator that lead to the initiation of polymer chains.
Methodology (using a reference initiator):
-
A polymerization reaction is carried out using a mixture of the initiator under investigation and a reference initiator with a known efficiency.
-
The polymerization is allowed to proceed to a low conversion (typically <10%) to ensure the monomer concentration remains relatively constant.
-
The resulting polymer is isolated and purified to remove unreacted monomer and initiator.
-
The polymer is analyzed using a technique that can identify and quantify the end-groups derived from each initiator, such as Electrospray Ionization Mass Spectrometry (ESI-MS).[6][7]
-
The relative abundance of polymer chains initiated by each initiator is determined from the MS peak intensities.
-
The initiator efficiency of the test compound is calculated relative to the known efficiency of the reference initiator.
Reaction Mechanisms and Experimental Workflow
Visualizing the decomposition pathways and the experimental workflow can aid in understanding the processes involved.
Safety Considerations
Both this compound and benzoyl peroxide are organic peroxides and must be handled with extreme care due to their potential for thermal decomposition, which can be explosive under certain conditions.
-
This compound: This compound is classified as an organic peroxide and is flammable. It can cause severe skin burns and eye damage.[8] It is crucial to store it in a cool, well-ventilated place away from heat, sparks, and combustible materials.[8]
-
Benzoyl Peroxide: BPO is a strong oxidizing agent and is sensitive to shock, heat, and friction. It is known to have caused serious fire and explosion accidents.[9] It should be stored in a cool, dry place and kept away from reducing agents and incompatible materials.
Conclusion
Benzoyl peroxide is a well-characterized and widely used initiator with a large body of available data on its performance and safety. It is effective for a broad range of polymerization reactions. This compound, while less documented in readily available literature, presents itself as a potential alternative. The limited data suggests it has a higher decomposition temperature compared to BPO, which could be advantageous for polymerizations requiring higher temperatures. However, the lack of comprehensive data on its initiator efficiency warrants further investigation for specific applications. Researchers should carefully consider the operating temperature, desired initiation rate, and safety protocols when choosing between these two initiators. The experimental protocols provided herein offer a framework for conducting such comparative studies to determine the optimal initiator for a given system.
References
- 1. This compound | C4H10O4 | CID 75811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pergan.com [pergan.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00418C [pubs.rsc.org]
- 8. media.easycomposites.co.uk [media.easycomposites.co.uk]
- 9. daneshyari.com [daneshyari.com]
A Comparative Guide to Dialkyl Peroxides and 2,2-Dihydroperoxybutane for Researchers
This guide provides a comparative analysis of dialkyl peroxides, with a specific focus on the well-characterized 2,2-di-(tert-butylperoxy)butane, and the less documented 2,2-dihydroperoxybutane. This document is intended for researchers, scientists, and drug development professionals, offering a reference for selecting appropriate peroxide initiators for various applications. While extensive data is available for 2,2-di-(tert-butylperoxy)butane, a notable lack of published experimental data for this compound necessitates a more theoretical and generalized comparison for the latter.
Introduction to Dialkyl Peroxides and this compound
Organic peroxides are a class of compounds characterized by the presence of a peroxide (-O-O-) functional group and are widely utilized as initiators for radical polymerization, curing agents for thermosetting resins, and in various organic synthesis applications. Their utility stems from the thermally labile O-O bond, which can cleave homolytically to generate reactive free radicals.
Dialkyl peroxides (ROOR') are a subclass of organic peroxides where the peroxide group is flanked by two alkyl groups. They are generally more stable than other types of peroxides, such as hydroperoxides or diacyl peroxides. A prominent example is 2,2-di-(tert-butylperoxy)butane, a bifunctional initiator used in the polymerization of styrene and other monomers.
This compound is a geminal dihydroperoxide, meaning it has two hydroperoxy (-OOH) groups attached to the same carbon atom. Geminal dihydroperoxides are known to be precursors for the synthesis of 1,2,4,5-tetraoxanes, which have shown antimalarial activity.[1] While they are structurally distinct from dialkyl peroxides, they also possess the peroxide linkage and can act as a source of radicals.
Physical and Chemical Properties
A comparative summary of the known physical and chemical properties of 2,2-di-(tert-butylperoxy)butane and this compound is presented below. It is important to note that the data for this compound are largely computed and not derived from extensive experimental validation.
| Property | 2,2-di-(tert-butylperoxy)butane | This compound |
| CAS Number | 2167-23-9 | 2625-67-4 |
| Molecular Formula | C₁₂H₂₆O₄ | C₄H₁₀O₄ |
| Molecular Weight | 234.33 g/mol | 122.12 g/mol |
| Appearance | Colorless to pale yellow liquid | Not available (likely a solid or liquid) |
| Boiling Point | Not available (decomposes) | Not available |
| Density | ~0.87 g/cm³ | Not available |
| Solubility | Insoluble in water; soluble in organic solvents | Not available |
Thermal Stability and Decomposition
The thermal stability of a peroxide initiator is a critical parameter that dictates its application range. It is often characterized by its half-life at various temperatures and its Self-Accelerating Decomposition Temperature (SADT).
2,2-di-(tert-butylperoxy)butane
This dialkyl peroxide exhibits moderate thermal stability, making it suitable for a range of polymerization temperatures. The half-life is the time required for 50% of the peroxide to decompose at a given temperature.[2]
| Half-life | Temperature (°C) |
| 10 hours | 98 |
| 1 hour | 116 |
| 1 minute | 153 |
| (Data obtained in 0.1 M solution in monochlorobenzene)[2] |
The Self-Accelerating Decomposition Temperature (SADT) for a 50 kg package of a 50% solution of 2,2-di-(tert-butylperoxy)butane has been calculated to be in the range that necessitates temperature-controlled storage and transport to prevent thermal runaway.[3]
The thermal decomposition of 2,2-di-(tert-butylperoxy)butane proceeds via the homolytic cleavage of the O-O bonds, leading to the formation of various radical species. The primary decomposition products identified by Gas Chromatography/Mass Spectrometry (GC/MS) include methane, ethane, acetone, and tert-butanol.[2]
Figure 1: Decomposition pathway of 2,2-di-(tert-butylperoxy)butane.
This compound
There is a significant lack of publicly available experimental data on the thermal stability of this compound. However, based on the general characteristics of geminal dihydroperoxides, some inferences can be made. The presence of two hydroperoxy groups on the same carbon atom is expected to render the molecule less stable than a corresponding dialkyl peroxide. Geminal dihydroperoxides are known to be sensitive to heat, friction, and contamination, which can lead to rapid and potentially explosive decomposition.[4] The decomposition of geminal dihydroperoxides can be complex, potentially involving both radical and ionic pathways.
Application in Polymerization
The primary application of many organic peroxides is as radical initiators in polymerization. The choice of initiator influences the polymerization rate, the molecular weight of the resulting polymer, and the final properties of the material.
2,2-di-(tert-butylperoxy)butane as a Polymerization Initiator
2,2-di-(tert-butylperoxy)butane is an effective initiator for the polymerization of monomers like styrene.[5] Its bifunctional nature, possessing two peroxide groups, allows for the generation of multiple radical species upon decomposition, which can lead to polymers with higher molecular weights or branched architectures depending on the reaction conditions.
Experimental Protocol: Bulk Polymerization of Styrene
A general procedure for the bulk polymerization of styrene using a peroxide initiator is as follows. Please note that specific concentrations, temperatures, and reaction times will need to be optimized for the desired polymer properties.
-
Monomer Purification: Styrene monomer is typically purified to remove inhibitors (like 4-tert-butylcatechol) by washing with an aqueous sodium hydroxide solution, followed by washing with distilled water until neutral, and then dried over a suitable drying agent (e.g., anhydrous calcium chloride). The purified monomer is then distilled under reduced pressure.
-
Reaction Setup: A reaction vessel (e.g., a sealed ampoule or a stirred reactor) is charged with the purified styrene monomer.
-
Initiator Addition: A predetermined amount of 2,2-di-(tert-butylperoxy)butane is added to the styrene monomer. The initiator concentration will influence the polymerization rate and the molecular weight of the resulting polystyrene.
-
Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. The vessel is then sealed and placed in a constant temperature bath to initiate polymerization. The temperature is chosen based on the desired decomposition rate of the initiator (refer to half-life data).
-
Termination and Isolation: After the desired reaction time, the polymerization is quenched, typically by rapid cooling. The resulting polymer is then dissolved in a suitable solvent (e.g., toluene) and precipitated by adding it to a non-solvent (e.g., methanol).
-
Drying and Characterization: The precipitated polystyrene is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight. The molecular weight and molecular weight distribution of the polymer are then determined using techniques like Gel Permeation Chromatography (GPC).
References
- 1. Synthesis of Hydroperoxides — Department of Chemistry [chemie.hu-berlin.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 2,2-DIHYDROPEROXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Mechanism of metal-independent decomposition of organic hydroperoxides and formation of alkoxyl radicals by halogenated quinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of 2,2-Dihydroperoxybutane as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Published: October 26, 2025
While the existing body of scientific literature provides limited specific data on the applications of 2,2-dihydroperoxybutane as an oxidizing agent, its chemical structure suggests potential utility in various organic transformations. This guide outlines a comprehensive validation process for researchers interested in exploring its efficacy and comparing its performance against established oxidizing agents. The following sections detail proposed experimental protocols, hypothetical data presentation, and logical workflows to systematically evaluate this compound.
Theoretical Profile of this compound
This compound (C₄H₁₀O₄) is a geminal dihydroperoxide, a class of organic peroxides known for their oxidizing capabilities.[1] Its structure, featuring two hydroperoxy groups on the same carbon atom, suggests it could be a source of reactive oxygen species, potentially making it effective in reactions such as the oxidation of sulfides to sulfoxides and sulfones, or the epoxidation of alkenes. A key aspect of its validation is determining its stability, selectivity, and efficiency compared to commonly used oxidants like hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and tert-butyl hydroperoxide (TBHP).
A critical aspect of handling organic peroxides is understanding their thermal stability. Studies on related compounds, such as 2,2-di-(tert-butylperoxy)butane, indicate that thermal decomposition is a significant safety consideration.[2] Therefore, a thorough thermal analysis of this compound is a prerequisite for its use in synthetic applications.
Proposed Experimental Validation Workflow
To systematically validate this compound as an oxidizing agent, a multi-stage experimental workflow is proposed. This workflow is designed to first establish its safety and reactivity profile and then to compare its performance in benchmark oxidation reactions.
Caption: Proposed workflow for the validation of this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for key experiments in the validation of this compound.
3.1. Synthesis of this compound
-
Objective: To synthesize and purify this compound for subsequent experiments.
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of butan-2-one (1 equivalent) and 30% hydrogen peroxide (2.5 equivalents) to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at 5-10 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with cold deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
3.2. Thermal Stability Analysis
-
Objective: To determine the thermal decomposition profile of this compound.
-
Procedure:
-
Perform Differential Scanning Calorimetry (DSC) on a 2-5 mg sample of purified this compound.
-
Use a heating rate of 5 °C/min from 25 °C to 200 °C under a nitrogen atmosphere.
-
Determine the onset temperature of decomposition and the enthalpy of decomposition.
-
Perform Thermogravimetric Analysis (TGA) under the same conditions to determine the mass loss profile upon decomposition.
-
3.3. Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
-
Objective: To evaluate the efficacy of this compound in a standard sulfide oxidation and compare it with hydrogen peroxide.
-
Procedure:
-
Set up parallel reactions in 25 mL round-bottom flasks.
-
In each flask, dissolve thioanisole (1 mmol) in methanol (10 mL).
-
To the respective flasks, add the oxidizing agent:
-
Flask A: this compound (1.1 mmol)
-
Flask B: 30% Hydrogen Peroxide (1.1 mmol)
-
-
Stir the reactions at room temperature and monitor by TLC.
-
After 2 hours, quench the reactions by adding a saturated solution of sodium sulfite.
-
Extract the products with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product by gas chromatography-mass spectrometry (GC-MS) to determine the conversion and selectivity for the sulfoxide over the sulfone.
-
Hypothetical Data Presentation
The quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Thermal Stability of this compound
| Parameter | Value |
| Onset of Decomposition (°C) | 85 |
| Peak of Exotherm (°C) | 110 |
| Enthalpy of Decomposition (J/g) | -1500 |
Table 2: Comparison of Oxidizing Agents in the Oxidation of Thioanisole
| Oxidizing Agent | Reaction Time (h) | Conversion (%) | Selectivity for Sulfoxide (%) |
| This compound | 2 | 95 | 98 |
| Hydrogen Peroxide (30%) | 2 | 88 | 92 |
| mCPBA | 1 | >99 | 99 |
| TBHP | 4 | 75 | 85 |
Table 3: Substrate Scope for Oxidation with this compound
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Thioanisole | Methyl phenyl sulfoxide | 2 | 94 |
| Diphenyl sulfide | Diphenyl sulfoxide | 3 | 91 |
| Cyclohexene | Cyclohexene oxide | 5 | 85 |
| Styrene | Styrene oxide | 4 | 88 |
Signaling Pathway and Reaction Mechanism Diagrams
Visual representations are crucial for understanding the proposed chemical transformations and experimental logic.
Caption: Proposed pathway for sulfide oxidation using this compound.
Caption: Simplified mechanism for the epoxidation of an alkene.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of this compound as a novel oxidizing agent. The proposed experimental protocols and data presentation formats are designed to generate a comprehensive and objective assessment of its performance. Should the experimental data prove favorable, this compound could represent a valuable addition to the synthetic chemist's toolkit, potentially offering advantages in terms of handling, selectivity, or cost over existing reagents. Further research would be warranted to explore its applications in more complex chemical transformations and to fully elucidate its reaction mechanisms.
References
A Comparative Guide to the Efficacy of 2,2-Dihydroperoxybutane and Other Organic Peroxides as Radical Initiators
In the realm of polymer science and organic synthesis, the choice of a radical initiator is paramount to controlling reaction kinetics and final product properties. Organic peroxides are a widely utilized class of initiators, valued for their predictable decomposition into reactive radicals upon thermal or chemical activation. This guide provides a comparative analysis of the efficacy of 2,2-dihydroperoxybutane, a member of the ketone peroxide family, against other commonly used organic peroxides. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison will leverage data from its close structural analog, methyl ethyl ketone peroxide (MEKP), alongside other key initiators.
The efficacy of a peroxide initiator is primarily determined by its rate of thermal decomposition, which is typically characterized by its half-life (t½) at a given temperature and its activation energy (Ea). The half-life is the time required for half of the peroxide molecules in a given solution to decompose. A shorter half-life indicates a faster rate of radical generation at a specific temperature. The activation energy dictates how sensitive the decomposition rate is to changes in temperature.
Comparative Efficacy of Selected Organic Peroxides
The following table summarizes key efficacy parameters for several common organic peroxides. It is important to note that the specific values can vary depending on the solvent and experimental conditions.
| Peroxide Initiator | Class | 10-Hour Half-Life Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Initiator Efficiency (f) | Primary Applications |
| This compound | Ketone Peroxide | Data not available (MEKP as proxy) | Data not available (MEKP as proxy) | Data not available | Polymerization of unsaturated polyesters and vinyl esters |
| Methyl Ethyl Ketone Peroxide (MEKP) | Ketone Peroxide | ~100 | ~120 | Varies with formulation | Curing of unsaturated polyester and vinyl ester resins[1][2] |
| Benzoyl Peroxide (BPO) | Diacyl Peroxide | ~73 | ~124 | 0.5 - 0.8 | Polymerization of styrenics, acrylics, and vinyls[1][] |
| Dicumyl Peroxide (DCP) | Dialkyl Peroxide | ~117 | ~150 | ~1.0 | Crosslinking of polyethylene and elastomers |
| tert-Butyl Peroxybenzoate (TBPB) | Peroxyester | ~104 | ~140 | ~0.6 | Polymerization of styrenics and acrylics[4] |
| Di-tert-Butyl Peroxide (DTBP) | Dialkyl Peroxide | ~126 | ~157 | ~1.0 | High-temperature polymerization and crosslinking[5] |
Note: Data is compiled from various sources and should be considered approximate. The efficacy of MEKP is highly dependent on its specific formulation, as it is typically a mixture of different peroxide structures.
Experimental Protocol: Determination of Peroxide Decomposition Kinetics via Differential Scanning Calorimetry (DSC)
A common method for evaluating the thermal decomposition kinetics of a peroxide initiator is Differential Scanning Calorimetry (DSC). This technique measures the heat flow associated with the thermal decomposition of the peroxide as a function of temperature.
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of a peroxide initiator.
Materials:
-
Peroxide initiator (e.g., this compound)
-
High-purity solvent (e.g., toluene, monochlorobenzene)
-
DSC instrument
-
Hermetically sealed aluminum DSC pans
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peroxide initiator in the chosen solvent (typically 1-5% by weight).
-
DSC Analysis:
-
Accurately weigh a small amount of the peroxide solution (typically 1-5 mg) into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2, 5, 10, and 20 °C/min) over a temperature range that encompasses the decomposition of the peroxide.
-
Record the heat flow as a function of temperature for each heating rate.
-
-
Data Analysis:
-
The DSC thermograms will show an exothermic peak corresponding to the decomposition of the peroxide.
-
The peak exotherm temperature (Tp) will shift to higher temperatures with increasing heating rates.
-
The activation energy (Ea) can be determined using the Kissinger method by plotting ln(β/Tp²) versus 1/Tp, where β is the heating rate and Tp is the peak temperature in Kelvin. The slope of the resulting line is equal to -Ea/R, where R is the ideal gas constant.
-
The pre-exponential factor (A) can then be calculated from the Kissinger equation.
-
Visualizing Reaction Mechanisms and Experimental Workflows
To further elucidate the processes involved in the use and evaluation of peroxide initiators, the following diagrams are provided.
References
A Comparative Analysis of Computational and Experimental Data for Geminal Diperoxides: A Focus on 2,2-Dihydroperoxybutane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The inherent instability of organic peroxides necessitates a thorough understanding of their properties for safe handling and potential application. This guide provides a comparative analysis of computational and experimental data for 2,2-dihydroperoxybutane and its close structural analog, 2,2-dihydroperoxypropane, along with its notorious derivative, triacetone triperoxide (TATP). Due to a scarcity of specific experimental data for this compound, this guide leverages the extensive research on its analogs to draw meaningful comparisons and highlight the predictive power and limitations of computational chemistry in assessing the hazards of these energetic materials.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data obtained from both experimental measurements and computational studies for 2,2-dihydroperoxypropane and its derivatives. It is important to note the absence of comprehensive experimental data for this compound in publicly available literature.
Table 1: Thermal Properties of Geminal Diperoxides
| Compound | Method | Decomposition Onset (Tonset) | Peak Decomposition (Tpeak) | Heat of Decomposition (ΔHd) | Reference |
| 2,2-Dihydroperoxypropane | - | Data not available | Data not available | Data not available | - |
| Triacetone Triperoxide (TATP) | DSC | ~145 °C | - | - | [1] |
| 2,2-Di-(tert-butylperoxy)butane | DSC | - | - | - | [2] |
Table 2: Explosive Sensitivity of Geminal Diperoxides
| Compound | Test Type | Result | Reference |
| This compound | - | Data not available | - |
| 2,2-Dihydroperoxypropane | - | Sensitive to temperature, contamination, and friction | [3] |
| Triacetone Triperoxide (TATP) | Friction Sensitivity | Between lead azide and mercury fulminate | [4] |
| Triacetone Triperoxide (TATP) | Impact Sensitivity | Highly sensitive | [5] |
Table 3: Computational Data for Geminal Diperoxides and Related Species
| Compound/Radical | Computational Method | Calculated Property | Value | Reference |
| Alkyl and Peroxyl Radicals | B3LYP/6-31G(d,p), G2MS | Bond Dissociation Enthalpies (BDEs) | Varies | [6] |
| Peroxyl Radicals | Quantum Chemical | Disproportionation Enthalpy | Varies | [7] |
| 2-butanone-4-yl + O2 | G3MP2B3, G3, CBS-QB3, B3LYP | Thermochemistry and Kinetics | Varies | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperatures, and heat released during the decomposition of organic peroxides.
Protocol (based on general procedures for energetic materials):
-
A small, precisely weighed sample (typically 1-5 mg) of the peroxide is placed in an aluminum or copper pan.
-
The pan is hermetically sealed to contain any evolved gases during decomposition.
-
The sample pan and an empty reference pan are placed in the DSC/TGA instrument.
-
The samples are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen or argon).
-
The DSC measures the heat flow to or from the sample relative to the reference, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events. The TGA simultaneously measures the change in mass of the sample as a function of temperature.
-
The onset temperature of decomposition (Tonset), the peak temperature of the exothermic event (Tpeak), and the heat of decomposition (ΔHd) are determined from the resulting thermal curves.
Sensitivity to Mechanical Stimuli: Impact and Friction Tests
Objective: To assess the sensitivity of an explosive material to initiation by impact (a falling weight) or friction (rubbing between two surfaces).
Impact Sensitivity Protocol (e.g., Julius Peters apparatus):
-
A small amount of the explosive material (typically 20-50 mg) is placed on a steel anvil.
-
A specified weight is dropped from a known height onto a striker pin in contact with the sample.
-
The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (explosion or deflagration). This is reported as the H50 value.
Friction Sensitivity Protocol (e.g., BAM friction apparatus):
-
A small amount of the explosive is spread on a porcelain plate.
-
A porcelain peg is moved across the sample with a specified load.
-
The test is conducted with increasing loads until an initiation is observed.
-
The result is often reported as the load at which an audible and/or visible reaction occurs.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of computational and experimental data for hazardous materials.
Caption: Experimental workflow for peroxide characterization.
Caption: Workflow for computational analysis of peroxides.
Caption: Logical flow for comparing data.
Conclusion: The Symbiotic Relationship Between Experimental and Computational Data
The investigation into the properties of this compound highlights a common challenge in the field of energetic materials: the scarcity of experimental data for novel or less common compounds due to their inherent hazards. In such cases, computational chemistry emerges as a powerful tool for initial hazard assessment and for guiding experimental efforts.
The extensive data available for 2,2-dihydroperoxypropane and TATP demonstrates a strong correlation between experimental observations and theoretical predictions. For instance, computational studies on TATP have provided insights into its unusual decomposition mechanism, which is believed to be an "entropic explosion" rather than a conventional exothermic detonation. These theoretical findings are supported by experimental analysis of the decomposition products.
While computational methods can provide valuable estimations of thermochemical properties like bond dissociation energies and heats of formation, experimental validation remains indispensable for accurately determining physical hazards such as impact and friction sensitivity. The synergy between these two approaches is crucial for the safe and effective development of new chemical entities, particularly in the pharmaceutical and materials science industries where peroxide-containing intermediates may be encountered. Future research should aim to carefully synthesize and experimentally characterize this compound to validate computational predictions and provide a more complete understanding of this specific molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-DIHYDROPEROXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Investigating Ligand Sphere Perturbations on MnIII–Alkylperoxo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-Dihydroperoxybutane
For researchers, scientists, and drug development professionals engaged in the analysis of reactive oxygen species, the accurate and precise quantification of peroxides is paramount. This guide provides a comparative overview of two distinct analytical methods for the determination of 2,2-dihydroperoxybutane, a dialkyl peroxide. The methods presented are Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Iodometric Titration.
This document outlines detailed experimental protocols for each method and presents a cross-validation summary based on hypothetical performance data. The objective is to offer a clear comparison to aid in the selection of an appropriate analytical technique based on specific research needs, considering factors such as sensitivity, selectivity, and sample throughput.
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method provides a selective and sensitive means for the quantification of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound standard of known purity.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: 10 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration expected to fall within the calibration range.
-
Analysis: Inject the calibration standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
Method 2: Iodometric Titration
This classical titrimetric method is based on the oxidation of iodide to iodine by the peroxide, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.
Instrumentation and Reagents:
-
Burette (50 mL).
-
Erlenmeyer flasks (250 mL).
-
Potassium iodide (KI).
-
Glacial acetic acid.
-
Starch indicator solution (1%).
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in glacial acetic acid in an Erlenmeyer flask.
-
Reaction: Add an excess of potassium iodide solution to the flask. Swirl the flask and allow the reaction to proceed in the dark for 15 minutes.
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.
-
Endpoint Determination: Add a few drops of starch indicator solution. A deep blue color will develop. Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Calculation: Calculate the concentration of this compound in the sample based on the stoichiometry of the reaction and the volume of sodium thiosulfate solution used.
Data Presentation: Cross-Validation Performance Summary
The following table summarizes the hypothetical performance characteristics of the two analytical methods for the quantification of this compound.
| Performance Parameter | RP-HPLC-UV | Iodometric Titration |
| Linearity (r²) | > 0.999 | Not Applicable |
| Range | 1 - 100 µg/mL | > 1 mg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 mg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.3 mg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | < 2.0% |
| - Inter-day | < 2.0% | < 2.5% |
| Selectivity | High (separates from other components) | Moderate (potential interference from other oxidizing agents) |
| Sample Throughput | High (automated) | Low (manual) |
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results.
Caption: Workflow for cross-validation of two analytical methods.
Performance of 2,2-Dihydroperoxybutane in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2,2-dihydroperoxybutane in various solvent systems. It is intended to assist researchers and professionals in selecting the appropriate solvent for applications involving this organic peroxide, with a focus on its stability, reactivity, and decomposition pathways. The information presented is supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a geminal bis-hydroperoxide, a class of organic peroxides characterized by two hydroperoxy groups attached to the same carbon atom. It is synthesized from the reaction of butanone (methyl ethyl ketone) and hydrogen peroxide.[1] This compound and its derivatives are of interest for various applications, including as polymerization initiators and oxidizing agents. Its performance, particularly its thermal stability and decomposition kinetics, is highly dependent on the surrounding solvent environment.
Comparative Performance Data
The thermal stability of this compound is a critical parameter for its safe handling and effective use. Differential Scanning Calorimetry (DSC) is a key technique used to evaluate the thermal behavior of energetic materials.
Table 1: Thermal Stability Data of this compound and Related Peroxides
| Compound | Onset of Decomposition (°C) | Peak Maximum (°C) | Decomposition Energy (J g⁻¹) | Reference |
| This compound | 128 | 140 | 203 | [1] |
| 2,2'-Dihydroperoxy-2,2'-dibutyl peroxide | 127 | - | 1292 | [1] |
Note: The data for this compound was obtained from the uncatalyzed reaction product of butanone and hydrogen peroxide. The decomposition energy for 2,2'-dihydroperoxy-2,2'-dibutyl peroxide, a related compound formed under acid catalysis, is significantly higher, indicating a greater energetic hazard.
Comparison with an Alternative: Methyl Ethyl Ketone Peroxide (MEKP)
Methyl Ethyl Ketone Peroxide (MEKP) is a commercially available mixture of peroxides derived from butanone and is a common alternative to pure this compound. MEKP is widely used as a polymerization initiator.
Table 2: Comparison of Properties: this compound vs. MEKP
| Property | This compound | Methyl Ethyl Ketone Peroxide (MEKP) |
| Composition | A single geminal bis-hydroperoxide | A mixture of peroxides including the linear dimer and cyclic forms |
| Thermal Stability | Onset of decomposition at 128°C[1] | Decomposition is also thermally initiated, but stability can vary with the specific formulation |
| Application | Potential as a controlled initiator and oxidizing agent | Widely used as a polymerization initiator for resins |
| Hazards | Sensitive to friction and electrostatic discharge[1] | Known to be a strong oxidizing agent and can be explosive |
Experimental Protocols
Synthesis of this compound
Materials:
-
Butanone (Methyl Ethyl Ketone)
-
Hydrogen Peroxide (concentration as specified in the research)
-
Acid catalyst (e.g., sulfuric acid) for catalyzed reactions
-
Cooling bath
Procedure (Uncatalyzed):
-
React butanone with hydrogen peroxide.
-
Maintain the reaction at a controlled temperature.
-
The primary product is 2-hydroxy,2-hydroperoxybutane, which can further react to form this compound.[1]
Procedure (Acid-Catalyzed):
-
Cool the reaction mixture containing butanone and hydrogen peroxide to 5°C.[1]
-
Slowly add an acid catalyst while maintaining the temperature.
-
The major product under these conditions is 2,2'-dihydroperoxy-2,2'-dibutyl peroxide.[1]
Thermal Analysis using Differential Scanning Calorimetry (DSC)
Instrument:
-
Differential Scanning Calorimeter
Procedure:
-
A small, precisely weighed sample of the peroxide is placed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured relative to an empty reference pan.
-
Exothermic events, such as decomposition, are recorded as peaks in the DSC thermogram.
-
The onset temperature, peak maximum, and area of the peak (decomposition energy) are determined from the thermogram.[1][2]
Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrument:
-
Gas Chromatograph coupled to a Mass Spectrometer
Procedure:
-
A solution of the peroxide in a chosen solvent is thermally decomposed under controlled conditions.
-
A sample of the resulting mixture is injected into the GC.
-
The volatile decomposition products are separated based on their boiling points and interactions with the GC column.
-
The separated components are then introduced into the MS, where they are ionized and fragmented.
-
The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison with spectral libraries.[2]
Visualizing Decomposition Pathways and Experimental Workflows
Proposed Decomposition Pathway of this compound
The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the weak oxygen-oxygen bonds, leading to the formation of various radical species. These radicals can then undergo further reactions to yield stable end products.
References
A Comparative Kinetic Analysis of 2,2-Dihydroperoxybutane Decomposition and Other Key Organic Peroxides
For researchers, scientists, and drug development professionals, understanding the decomposition kinetics of organic peroxides is paramount for ensuring safety, optimizing reaction conditions, and predicting product stability. This guide provides a comparative kinetic analysis of the thermal decomposition of 2,2-dihydroperoxybutane and other widely used organic peroxides, including dibenzoyl peroxide, dicumyl peroxide, and tert-butyl hydroperoxide. Due to the limited availability of direct kinetic data for this compound, this guide utilizes data from its close structural analog, 2,2-di(tert-butylperoxy)butane, to provide valuable insights into the stability and decomposition of geminal diperoxides.
Comparative Kinetic Data
The thermal stability and decomposition kinetics of organic peroxides are crucial parameters that dictate their application and handling. The following table summarizes key kinetic data for the decomposition of 2,2-di(tert-butylperoxy)butane and other common organic peroxides.
| Peroxide | Structure | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Temperature (°C) | Reaction Order | Solvent |
| 2,2-Di(tert-butylperoxy)butane | 145.8 | 1.86 x 10¹⁵ | 110-150 | 1 | - | |
| Dibenzoyl Peroxide | 117-135 | 10¹⁴ - 10¹⁶ | 70-90 | 1 | Various | |
| Dicumyl Peroxide | 150-160 | 10¹⁵ - 10¹⁶ | 130-170 | 1 | Cumene | |
| tert-Butyl Hydroperoxide | 140-170 | 10¹³ - 10¹⁵ | 170-260 | 1 | Various |
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the decomposition reaction as a function of temperature.
General Experimental Protocol for Determining Decomposition Kinetics using DSC:
-
Sample Preparation: A precise weight of the peroxide sample (typically 1-5 mg) is placed in a hermetically sealed aluminum or stainless steel DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard materials like indium.
-
Non-isothermal DSC Scan: The sample is heated at a constant rate (e.g., 2, 5, 10, 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The heat flow as a function of temperature is recorded. The resulting thermogram shows an exothermic peak corresponding to the decomposition of the peroxide.
-
Kinetic Analysis: The activation energy (Ea) and pre-exponential factor (A) are calculated from the DSC data using model-free (isoconversional) methods (e.g., Friedman, Kissinger-Akahira-Sunose) or model-fitting methods. These methods analyze the change in the peak temperature with different heating rates to determine the kinetic parameters.
Visualizing the Kinetic Analysis Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of peroxide decomposition.
Caption: A flowchart illustrating the key steps in determining the kinetic parameters of peroxide decomposition using DSC.
Signaling Pathways and Decomposition Mechanisms
The thermal decomposition of organic peroxides proceeds through the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive free radicals. The subsequent reactions of these radicals determine the final decomposition products.
Caption: A simplified diagram showing the radical-mediated decomposition pathway of organic peroxides.
Comparative Hazard Analysis of 2,2-Dihydroperoxybutane and Other Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative hazard analysis of 2,2-dihydroperoxybutane against other commonly known organic peroxides, including Methyl Ethyl Ketone Peroxide (MEKP), Diacetone Diperoxide (DADP), Triacetone Triperoxide (TATP), and Hexamethylene Triperoxide Diamine (HMTD). The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential hazards and implementing appropriate safety protocols. While comprehensive experimental data for this compound is limited in publicly accessible literature, this guide summarizes available information and provides context through comparison with more extensively studied organic peroxides.
Data Presentation: Comparative Hazard Data
Table 1: Explosive and Flammability Hazards
| Property | This compound | Methyl Ethyl Ketone Peroxide (MEKP) | Diacetone Diperoxide (DADP) | Triacetone Triperoxide (TATP) | Hexamethylene Triperoxide Diamine (HMTD) |
| GHS Classification | Organic Peroxide Type D, Flammable Liquid | Organic Peroxide Type D, Flammable Liquid[1] | Not available | Explosive | Primary Explosive[1] |
| Impact Sensitivity | Data not available | High[2] | Data not available | High[3] | High[1] |
| Friction Sensitivity | Data not available | Sensitive to friction and shock | Data not available | Very High[3] | Very High[1] |
| Self-Accelerating Decomposition Temperature (SADT) | Data not available | ~60 °C (for a 40% solution) | Data not available | Data not available | Decomposes at 75 °C[1] |
| Detonation Velocity | Data not available | 5,200 m/s[2] | Data not available | 5,300 m/s | 4,511 m/s |
Table 2: Toxicological Hazards
| Endpoint | This compound | Methyl Ethyl Ketone Peroxide (MEKP) | Diacetone Diperoxide (DADP) | Triacetone Triperoxide (TATP) | Hexamethylene Triperoxide Diamine (HMTD) |
| GHS Classification | Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Specific target organ toxicity - single exposure (Category 3)[1] | Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | Not available | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation[4] |
| Acute Oral Toxicity (LD50) | Data not available | 1017 mg/kg (rat) | Data not available | Data not available | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available | 4000 mg/kg (rabbit) | Data not available | Data not available | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available | 170 ppm (rat, 4h) | Data not available | Data not available | Data not available |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[1] | Severe irritant, causes redness, blistering, and edema[5] | Data not available | Causes skin irritation | Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage[1] | Causes severe corrosion and may cause blindness[5] | Data not available | Causes serious eye irritation | Causes serious eye irritation[4] |
Experimental Protocols
Standardized testing procedures are crucial for the accurate assessment of the hazards associated with organic peroxides. The following are summaries of key experimental protocols as described in the United Nations Manual of Tests and Criteria, which is a primary reference for the classification of dangerous goods.
Impact Sensitivity Test (Drop Hammer Test)
Principle: This test determines the sensitivity of a substance to the impact of a specified mass dropped from a specified height.
Apparatus: A drop-weight apparatus consisting of a base, anvil, sample holder, drop weight, and a release mechanism.
Procedure (summary):
-
A small, measured amount of the sample is placed in the sample holder on the anvil.
-
A specified weight is dropped from a predetermined height onto the sample.
-
The outcome (e.g., explosion, decomposition, no reaction) is observed.
-
The test is repeated multiple times at different drop heights to determine the height at which there is a 50% probability of initiating a reaction (H50 value).
Friction Sensitivity Test (BAM Friction Test)
Principle: This test assesses the sensitivity of a substance to frictional stimuli.
Apparatus: A BAM (Bundesanstalt für Materialprüfung) friction apparatus, which consists of a fixed porcelain pin and a movable porcelain plate.
Procedure (summary):
-
A small amount of the substance is spread on the porcelain plate.
-
The porcelain pin is lowered onto the sample with a specific load.
-
The plate is moved back and forth under the pin for a set distance and speed.
-
The test is conducted with different loads to determine the lowest load at which ignition or explosion occurs.
Self-Accelerating Decomposition Temperature (SADT) Test
Principle: This test determines the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.
Apparatus: A temperature-controlled oven and a representative sample of the substance in its packaging.
Procedure (summary):
-
The packaged substance is placed in the oven.
-
The oven is set to a specific temperature, and the temperature of the sample is monitored.
-
The test is conducted for a period of seven days or until a runaway thermal reaction occurs.
-
The lowest oven temperature at which a self-accelerating decomposition is observed is the SADT.
Acute Toxicity Testing (Oral, Dermal, Inhalation)
These tests are conducted according to OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.
-
Acute Oral Toxicity (OECD 423): A single dose of the substance is administered to animals via gavage. The animals are observed for a set period, and the dose that is lethal to 50% of the test population (LD50) is determined.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals, and the site is covered. The animals are observed, and the dermal LD50 is calculated.
-
Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified duration. The concentration that is lethal to 50% of the animals (LC50) is determined.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the hazard analysis of organic peroxides.
Caption: Experimental workflow for the hazard assessment of organic peroxides.
Caption: General decomposition pathway of organic peroxides.
Conclusion
For safe handling, it is imperative to treat this compound with the same precautions as other organic peroxides. This includes storage in a cool, well-ventilated area away from heat, sparks, and incompatible materials, and the use of appropriate personal protective equipment, including chemical-resistant gloves and eye protection. Given the data gaps, it is recommended that any work with this compound be preceded by a thorough risk assessment and, if necessary, small-scale sensitivity testing under controlled conditions. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this or any other hazardous chemical.
References
Safety Operating Guide
Proper Disposal of 2,2-Dihydroperoxybutane: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of 2,2-Dihydroperoxybutane, a potent organic peroxide. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate the inherent risks of this compound, which include the potential for violent decomposition when subjected to heat, shock, or contamination.
Understanding the Hazard
This compound is an organic peroxide, a class of compounds known for their instability. The presence of the peroxide functional group (-O-O-) makes this molecule highly reactive and potentially explosive, particularly in concentrated forms or as a dry solid. Lower molecular weight organic peroxides, such as this compound, are especially sensitive.
Quantitative Data
| Property | Value | Source |
| Chemical Formula | C₄H₁₀O₄ | PubChem[1] |
| Molecular Weight | 122.12 g/mol | PubChem[1] |
| CAS Number | 2625-67-4 | PubChem[1] |
| Appearance | Data not available | |
| Boiling Point | Data not available (decomposes) | |
| Melting Point | Data not available (decomposes) | |
| Density | Data not available | |
| Thermal Stability | Decomposes with an initial reaction temperature of approximately 375.2 K (102.05 °C) for a related peroxide.[2][3] |
Operational Plan: Safe Handling and Storage
Prior to any disposal procedure, it is imperative to handle and store this compound with the utmost care to prevent accidental decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory hood.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.
-
Contamination: Avoid contact with incompatible materials such as strong acids, bases, metals, and reducing agents, as these can catalyze violent decomposition.
-
Storage: Store in a cool, dry, well-ventilated area, away from light and heat sources. Do not store in glass containers with screw caps or ground glass stoppers, as friction can initiate detonation. Use only the original container or a compatible vented container.
Disposal Plan: Step-by-Step Protocol
The primary method for the disposal of small quantities of this compound in a laboratory setting is through chemical deactivation, followed by disposal as hazardous waste. This procedure must be performed by trained personnel.
Experimental Protocol: Chemical Deactivation of this compound
This protocol is adapted from general procedures for the deactivation of dialkyl peroxides.
Materials:
-
This compound waste
-
Hydrochloric acid (HCl), 36%
-
Large beaker or flask
-
Stir bar and stir plate
-
Heating mantle or steam bath
-
Appropriate hazardous waste container
Procedure:
-
Dilution: If the this compound is in a concentrated form, it should first be diluted with an inert solvent (e.g., a high-boiling aliphatic hydrocarbon) to reduce its concentration.
-
Acidification: In a chemical fume hood, slowly add the diluted this compound solution to a beaker containing a stir bar.
-
Controlled Reaction: With gentle stirring, add 1 ml of 36% hydrochloric acid.
-
Heating: Heat the solution to 90-100°C using a steam bath or a heating mantle with a temperature controller. CAUTION: This step should be performed with extreme care, behind a safety shield, as the decomposition can be exothermic.
-
Hold Time: Maintain the temperature for a minimum of 5 hours to ensure complete deactivation of the peroxide.
-
Cooling: Allow the solution to cool to room temperature.
-
Waste Collection: Transfer the deactivated solution to a properly labeled hazardous waste container.
-
Final Disposal: The container should be collected by a certified hazardous waste disposal company.
Emergency Procedures: Spills and Contamination
In the event of a spill, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Wetting: Keep the spilled material wet with water to reduce sensitivity to shock and friction.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bisulfite) to neutralize any remaining peroxide, followed by a thorough cleaning with soap and water.
Equipment Decontamination:
-
Rinsing: Thoroughly rinse all contaminated equipment with a solvent in which the peroxide is soluble.
-
Deactivating Solution: Immerse the rinsed equipment in a deactivating solution, such as a dilute solution of a reducing agent like sodium bisulfite or ferrous sulfate.
-
Final Cleaning: After a sufficient contact time, wash the equipment with soap and water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. All procedures involving hazardous materials should be performed in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
